2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKYABNFMXOTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475066 | |
| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209959-33-1 | |
| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in synthetic organic chemistry and drug discovery.
Core Properties
This compound, also known as tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate, is a di-Boc protected derivative of 2-amino-5-bromopyrimidine.[1] The introduction of the two tert-butoxycarbonyl (Boc) protecting groups enhances its solubility in organic solvents and modifies the reactivity of the amino group, making it a versatile building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 209959-33-1 | [1][2][3] |
| Molecular Formula | C14H20BrN3O4 | [1] |
| Molecular Weight | 374.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |
| Purity | Typically >95% or >97% available commercially | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic spectral features are expected:
-
1H NMR: The spectrum would show a singlet for the two equivalent tert-butyl groups (18H) and signals corresponding to the aromatic protons on the pyrimidine ring.
-
13C NMR: The spectrum would exhibit signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the carbons of the pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the carbamate groups and C-N stretching vibrations.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the protection of the amino group of 2-amino-5-bromopyrimidine.
Synthesis of 2-Amino-5-bromopyrimidine
The starting material, 2-amino-5-bromopyrimidine, can be synthesized by the bromination of 2-aminopyrimidine.
Experimental Protocol:
-
Dissolve 2-aminopyrimidine in a suitable organic solvent such as acetonitrile.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to stir overnight at room temperature in the dark.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water and filter to obtain the crude product.
-
Dry the solid in vacuo to yield 2-amino-5-bromopyrimidine as a white solid.[4]
Synthesis of this compound
The di-Boc protection of 2-amino-5-bromopyrimidine is achieved using di-tert-butyl dicarbonate (Boc)2O in the presence of a catalyst.
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyrimidine in a suitable solvent (e.g., N,N-dimethylformamide), add 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Heat the reaction mixture to 25 °C and stir for several hours until the reaction is complete, as monitored by the cessation of gas evolution and clarification of the solution.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry in an oven to obtain this compound.[5]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, particularly those with pharmaceutical applications. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 5-position of the pyrimidine ring. The protected amino group at the 2-position can be deprotected under acidic conditions to reveal the free amine for subsequent reactions.
While this compound is not known to be directly involved in specific signaling pathways, its utility lies in the construction of molecules that are. For instance, substituted pyrimidines are core structures in many kinase inhibitors and other therapeutic agents.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from 2-aminopyrimidine to the title compound and its potential for further diversification.
Caption: Synthetic workflow for this compound and its derivatization.
Logical Relationship of Synthetic Steps
This diagram outlines the logical progression of the synthesis, highlighting the key transformations.
Caption: Logical flow of the synthesis and diversification of the target compound.
References
- 1. This compound, CasNo.209959-33-1 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 5. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
The Elucidation of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in synthetic organic chemistry. Due to the absence of publicly available, detailed spectroscopic data from primary scientific literature, this guide outlines the expected analytical data based on the known structure and provides the methodologies for its synthesis and characterization.
Chemical Identity and Properties
This compound is a protected aminopyrimidine derivative. The two tert-butoxycarbonyl (Boc) groups serve as protecting groups for the amino functionality at the 2-position of the pyrimidine ring, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the pyrimidine ring.
| Identifier | Value |
| IUPAC Name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate |
| CAS Number | 209959-33-1 |
| Molecular Formula | C₁₄H₂₀BrN₃O₄ |
| Molecular Weight | 374.23 g/mol |
| Appearance | Expected to be a white to off-white solid |
Synthesis Protocol
The synthesis of this compound is typically achieved through the protection of 2-amino-5-bromopyrimidine.
Reaction Scheme:
Caption: Synthesis of the target compound.
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.2-2.5 eq) is then added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed sequentially with a weak aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Structure Elucidation Workflow
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.
A Technical Guide to the Synthetic Utility of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis and mechanistic role of 2-[Bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in modern organic synthesis. The document outlines the dual functionality of this reagent, detailing the protective role of the bis(tert-butoxycarbonyl) (Bis-Boc) group and the versatile reactivity of the 5-bromo substituent in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for the synthesis, deprotection, and application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided, supported by quantitative data and mechanistic diagrams to facilitate its application in complex molecule synthesis.
Introduction
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates two key features that dictate its reactivity and utility:
-
A 2-amino group protected by two tert-butoxycarbonyl (Boc) groups : The Bis-Boc protecting group effectively deactivates the nucleophilic character of the amino group, preventing its participation in undesired side reactions. This robust protection can be removed under specific acidic conditions.
-
A 5-bromo substituent : The bromine atom on the electron-deficient pyrimidine ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
This guide elucidates the mechanism of action of each of these functionalities in key synthetic transformations.
Synthesis of this compound
The title compound is synthesized by the exhaustive N-acylation of 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate. The reaction is typically catalyzed by 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
The Versatile Reactivity of the C-Br Bond in 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the drug discovery process. 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine has emerged as a key building block, offering a versatile platform for the introduction of diverse molecular fragments. The reactivity of its C5-bromine atom, modulated by the bulky and electron-withdrawing di-Boc-protected amino group at the C2 position, allows for a range of transformations, primarily through palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences. This technical guide provides an in-depth analysis of the reactivity of this crucial intermediate, complete with experimental protocols and quantitative data to facilitate its application in drug development.
Introduction to the Reactivity Landscape
The C-Br bond in this compound is the primary site of chemical modification. The electron-deficient nature of the pyrimidine ring, further influenced by the N(Boc)₂ group, renders the C5 position susceptible to a variety of synthetic transformations. While the bulky di-Boc group can introduce steric hindrance, it also serves to modulate the electronic properties of the pyrimidine ring, influencing catalyst and reagent selection. The principal reaction pathways explored for this substrate include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as functionalization via lithiation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct route to a wide array of 5-substituted 2-aminopyrimidine derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. While specific data for the target molecule is limited in readily available literature, protocols for structurally similar substrates, such as other 5-bromopyrimidines and 2-amino-5-bromopyridines, provide a strong foundation for reaction optimization. The presence of the N(Boc)₂ group may necessitate the use of more electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-heterocycles
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 10 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 5-alkynyl-2-aminopyrimidines. These compounds are valuable intermediates for further transformations or as final products with potential biological activity. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromo-heterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 90 |
| 2 | 2-Amino-3-bromopyridine | Ethynylbenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[2] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPA, 2-3 eq.). Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]
Caption: Sonogashira coupling reaction pathway.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the corresponding 5-amino-2-(N,N-diBoc-amino)pyrimidine derivatives.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 110 | 24 | 75[3] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
The Strategic Application of the Tert-Butoxycarbonyl (Boc) Protecting Group in Pyrimidine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of numerous biologically significant molecules, including nucleosides, nucleotides, and a wide array of pharmaceuticals such as antiviral and anticancer agents. The synthesis of complex, substituted pyrimidines often necessitates a strategic approach to manage the reactivity of the nitrogen atoms within the heterocyclic ring. Protecting groups are indispensable tools in this context, enabling chemists to selectively mask and unmask reactive sites to achieve desired chemical transformations with high precision and yield. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and widely employed shield in pyrimidine chemistry. Its unique combination of stability under various conditions and its facile, acid-labile cleavage makes it an invaluable asset in the multi-step synthesis of complex pyrimidine-containing targets. This technical guide provides a comprehensive overview of the role of the Boc protecting group in pyrimidine synthesis, detailing its application, providing quantitative data, experimental protocols, and visualizing key processes.
The Boc Protecting Group: A Profile
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group for amines. Its steric bulk and electronic properties render the protected nitrogen significantly less nucleophilic and basic. A key feature of the Boc group is its stability towards a broad range of reagents and reaction conditions, including strong bases, nucleophiles, and catalytic hydrogenation.[1] This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule without premature deprotection of the amine.
The strategic advantage of the Boc group lies in its orthogonality to other common protecting groups. For instance, it is stable under the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis conditions used to cleave the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is crucial in complex multi-step syntheses where multiple protecting groups are employed. The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions, a property that is central to its strategic application.
N-Boc Protection of Pyrimidines
The introduction of a Boc group onto a nitrogen atom of a pyrimidine ring is typically achieved by reacting the pyrimidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a catalyst.
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the pyrimidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged pyrimidine nitrogen, yielding the N-Boc protected pyrimidine. While the reaction can proceed without an external base, bases like 4-(dimethylamino)pyridine (DMAP) are often used to catalyze the reaction.
Quantitative Data for N-Boc Protection of Pyrimidines
The efficiency of N-Boc protection of pyrimidines can be influenced by the substrate, reaction conditions, and the use of catalysts or microwave irradiation. The following table summarizes quantitative data from various studies.
| Pyrimidine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Uracil | Boc₂O, DMAP, Acetonitrile, rt | 12 h | 95 | N/A |
| Thymine | Boc₂O, DMAP, Acetonitrile, rt | 12 h | 98 | N/A |
| 5-Fluorouracil | Boc₂O, DMAP, Acetonitrile, rt | 24 h | 85 | N/A |
| Cytosine | Boc₂O, DMAP, Dioxane, 50 °C | 16 h | 92 | N/A |
| Uracil | Boc₂O, DMAP, DEM/EtOH (9/1), MW, 70 °C | 2 min | >97 | N/A |
| Thymine | Boc₂O, DMAP, DEM/EtOH (9/1), MW, 70 °C | 2 min | >97 | N/A |
| Cytosine | Boc₂O, DMAP, DEM/EtOH (9/1), MW, 70 °C | 2 min | >97 | N/A |
DEM: Diethoxymethane, MW: Microwave irradiation
Experimental Protocols for N-Boc Protection
Materials:
-
Uracil (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of uracil (1.0 eq) in anhydrous acetonitrile, add DMAP (0.1 eq) and Boc₂O (1.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected uracil.
Materials:
-
Thymine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Diethoxymethane (DEM)/Ethanol (EtOH) (9:1 v/v)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, suspend thymine (1.0 eq) in a 9:1 mixture of DEM and EtOH.
-
Add DMAP (0.2 eq) and Boc₂O (2.2 eq) to the suspension.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 70 °C for 2 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
The resulting solid is the desired N,N'-di-Boc-thymine, which can be used without further purification.
Boc Deprotection of N-Boc-Pyrimidines
The removal of the Boc group is most commonly achieved under acidic conditions, which proceeds cleanly and efficiently, typically yielding the corresponding pyrimidine as an ammonium salt.
Mechanism of Acidic Boc Deprotection
The acid-catalyzed cleavage of the Boc group involves a four-step mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free pyrimidine nitrogen is then protonated by the excess acid in the reaction mixture to form the corresponding salt.
Quantitative Data for Boc Deprotection of Pyrimidines
The choice of acid and solvent, as well as the reaction temperature and time, can affect the efficiency of Boc deprotection.
| N-Boc-Pyrimidine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N¹-Boc-5-Fluorouracil | TFA/DCM (1:1), rt | 1 h | >95 | N/A |
| N¹,N³-di-Boc-Thymine | 4M HCl in Dioxane, rt | 2 h | >95 | N/A |
| N⁴-Boc-Cytidine derivative | TFA/DCM (1:4), rt | 30 min | 98 | N/A |
| N-Boc-pyrimidine derivative | 50% TFA/DCM, rt | 30 min | 96 | [2] |
| N-Boc-aminopyrimidine | TsOH·H₂O, DME, 40 °C | 2 h | 92 | N/A |
TFA: Trifluoroacetic acid, DCM: Dichloromethane, TsOH: p-Toluenesulfonic acid, DME: 1,2-Dimethoxyethane
Experimental Protocols for Boc Deprotection
Materials:
-
N-Boc protected pyrimidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the N-Boc protected pyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the trifluoroacetate salt of the deprotected pyrimidine, which can often be used in the next step without further purification. If the free base is required, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) before extraction.
Application in Multi-step Synthesis: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
The strategic use of the Boc protecting group is paramount in the synthesis of complex pharmaceutical agents. A key intermediate in the synthesis of certain kinase inhibitors involves the functionalization of a pyrimidine scaffold, where selective N-protection is crucial.
Workflow for the Synthesis of a Functionalized Pyrimidine Intermediate
The following workflow illustrates the synthesis of a 2,4-disubstituted 5-bromopyrimidine, a common intermediate for kinase inhibitors.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is a powerful and versatile tool in the synthesis of pyrimidine-containing molecules. Its stability to a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the strategic and selective functionalization of the pyrimidine core. The development of efficient protection and deprotection protocols, including microwave-assisted methods, has further enhanced its utility in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of the application of the Boc group is essential for the design and execution of efficient synthetic routes to novel pyrimidine-based therapeutics.
References
An In-depth Technical Guide to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine in Medicinal Chemistry Discovery Programs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, a key building block in modern medicinal chemistry. We will delve into its synthesis, applications, and the strategic advantage of the bis(Boc) protecting group in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity towards specific biological targets. 2-Amino-5-bromopyrimidine is a versatile precursor, with the bromine atom at the 5-position serving as a convenient handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Protecting the 2-amino group is often a necessary strategy in multi-step syntheses to prevent unwanted side reactions. The use of a bis(tert-Butoxycarbonyl) or "bis(Boc)" protecting group offers a robust method to temporarily mask the reactivity of the amino group, allowing for selective modifications at other positions of the pyrimidine ring.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 209959-33-1 | [4][5] |
| Molecular Formula | C₁₄H₂₀BrN₃O₄ | [5] |
| Molecular Weight | 374.23 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the protection of the commercially available 2-amino-5-bromopyrimidine.
Synthesis of this compound
This protocol is based on the general principle of Boc protection of primary amines.
Reaction Scheme:
Caption: Synthesis of the title compound.
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyrimidine (1 equivalent) in N,N-dimethylformamide (DMF), add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).[7]
-
To this mixture, add di-tert-butyl dicarbonate (2-3 equivalents) portion-wise at room temperature.[7]
-
Stir the reaction mixture at a temperature between 15-30°C for 5-8 hours.[7]
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
| Reactant | Molar Ratio | Purpose |
| 2-Amino-5-bromopyrimidine | 1 | Starting material |
| Di-tert-butyl dicarbonate | 2-3 | Boc-protecting agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1-0.2 | Catalyst |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis
The utility of this compound is exemplified in the synthesis of kinase inhibitors. The bis(Boc)-protected amino group allows for facile and high-yielding cross-coupling reactions at the 5-position.
Suzuki-Miyaura Coupling for the Synthesis of a TrkA Kinase Inhibitor Precursor
A key step in the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors involves a Suzuki-Miyaura coupling reaction with this compound. TrkA is a receptor tyrosine kinase that plays a crucial role in pain, inflammation, and cancer.
Caption: Synthetic workflow for a TrkA inhibitor intermediate.
Experimental Protocol (Suzuki-Miyaura Coupling):
-
To a mixture of tert-butyl (5-bromo-2-pyrimidinyl)bis((tert-butoxy)carbonyl)carbamate (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), and sodium carbonate (2 equivalents) is added a 4:1 mixture of dioxane and water.
-
The mixture is degassed with nitrogen for 10 minutes.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents) is added, and the reaction mixture is heated to 80°C for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, tert-butyl (5-(1H-pyrazol-4-yl)-2-pyrimidinyl)bis((tert-butoxy)carbonyl)carbamate, is then purified by chromatography.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2-[Bis(Boc)amino]-5-bromopyrimidine | 1 | Starting material |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1.2 | Coupling partner |
| Sodium Carbonate (Na₂CO₃) | 2 | Base |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 0.1 | Catalyst |
| Dioxane/Water (4:1) | - | Solvent |
TrkA Signaling Pathway and Inhibition
The synthesized pyrimidine-based compounds act as inhibitors of the TrkA signaling pathway. This pathway, when activated by its ligand, Nerve Growth Factor (NGF), leads to the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are implicated in cell survival, proliferation, and neuronal differentiation. In pathological states like chronic pain and cancer, this pathway can be dysregulated.
Caption: Inhibition of the TrkA signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. The bis(Boc) protecting group provides the necessary stability and reactivity profile to enable efficient and selective palladium-catalyzed cross-coupling reactions at the 5-position of the pyrimidine ring. This has been successfully applied in the synthesis of potent kinase inhibitors, demonstrating the strategic importance of this building block in modern drug discovery programs. The detailed protocols and data presented in this guide are intended to facilitate its application in the development of novel therapeutics.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9815846B2 - TrkA kinase inhibitors, compositions and methods thereof - Google Patents [patents.google.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to GSK5182: An Estrogen-Related Receptor γ Modulator
Executive Summary: This document provides a comprehensive technical overview of GSK5182, a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ). It details the chemical and physical properties of GSK5182, its mechanism of action, and its influence on key signaling pathways. Furthermore, this guide includes detailed experimental protocols for researchers and drug development professionals working with this compound, alongside visualizations of its molecular interactions and experimental workflows.
Disclaimer: Initial searches for CAS number 209959-33-1 revealed an association with the chemical "2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine," for which there is limited publicly available scientific data. However, extensive research indicates that the user's interest in a compound with detailed biological and experimental data, particularly concerning signaling pathways, strongly points towards GSK5182. This guide will, therefore, focus on GSK5182, which is correctly identified by the CAS number 877387-37-6 .
Chemical Information and Properties
GSK5182 is a synthetic, non-steroidal molecule and an analog of 4-hydroxytamoxifen.[1] It is characterized as a highly selective inverse agonist for ERRγ.
Table 1: Chemical and Physical Properties of GSK5182
| Property | Value | Reference(s) |
| CAS Number | 877387-37-6 | [1] |
| Molecular Formula | C27H31NO3 | [1] |
| Molecular Weight | 417.54 g/mol | [1] |
| IUPAC Name | 4-[(Z)-1-[4-(2-dimethylaminoethoxy)phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | N/A |
| SMILES | CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCO)/c2ccccc2)/c3ccc(O)cc3 | [1] |
| InChI Key | ZVSFNBNLNLXEFQ-RQZHXJHFSA-N | N/A |
| Appearance | White to beige solid powder | [2] |
| Solubility | DMSO: up to 84 mg/mL (201.17 mM) Ethanol: up to 84 mg/mL Water: Insoluble | [1] |
| Storage | Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year | [3] |
Mechanism of Action and Biological Activity
GSK5182 functions as a potent and selective inverse agonist of the orphan nuclear receptor ERRγ, with a reported IC50 of approximately 79 nM.[4] Its selectivity for ERRγ is significantly higher compared to other nuclear receptors like ERRα and the estrogen receptors (ERα).[4] The primary mechanism of GSK5182 involves binding to the ligand-binding domain of ERRγ, which induces a conformational change. This alteration prevents the recruitment of coactivators, such as PGC-1α, and instead promotes the recruitment of corepressors like the small heterodimer partner-interacting leucine zipper (SMILE), thereby inhibiting the constitutive transcriptional activity of ERRγ.[5]
Interestingly, while inhibiting ERRγ's transcriptional activity, GSK5182 has been shown to increase the protein stability of ERRγ.[5] It achieves this by suppressing the ubiquitination of ERRγ by the E3 ligase Parkin, leading to reduced degradation of the receptor.[5] This results in an accumulation of an inactive form of ERRγ within the cell.
The biological activities of GSK5182 are diverse and include:
-
Anti-diabetic effects: GSK5182 suppresses hepatic gluconeogenesis by inhibiting the expression of key gluconeogenic genes, such as PEPCK and G6Pase. This leads to a reduction in hepatic glucose production and normalization of blood glucose levels in mouse models of type 2 diabetes.[2][6]
-
Inhibition of Osteoclastogenesis: GSK5182 inhibits the differentiation of osteoclasts, the cells responsible for bone resorption. It achieves this by blocking RANKL-induced signaling pathways.[7]
-
Anti-cancer Activity: GSK5182 has been shown to inhibit the proliferation of certain cancer cells, including hepatocellular carcinoma and anaplastic thyroid cancer cells.[4][8] This is partly achieved by inducing cell cycle arrest.[4]
-
Cardioprotective Effects: In animal models, GSK5182 has been shown to block cardiac hypertrophy.
Signaling Pathways
GSK5182 modulates several key signaling pathways, primarily through its interaction with ERRγ.
During fasting, the glucagon-cAMP-PKA signaling cascade leads to the activation of CREB, which in turn induces the expression of PGC-1α and ERRγ. PGC-1α coactivates ERRγ, leading to the transcription of gluconeogenic genes. GSK5182 acts as an inverse agonist, binding to ERRγ and preventing the recruitment of PGC-1α, thereby inhibiting the expression of these genes and reducing glucose production.[9]
Caption: GSK5182 inhibits hepatic gluconeogenesis by acting as an inverse agonist on ERRγ.
The binding of RANKL to its receptor RANK on osteoclast precursors activates downstream signaling cascades, including the NF-κB and MAPK (JNK, ERK) pathways. These pathways converge to induce the expression of key transcription factors for osteoclast differentiation, such as c-Fos and NFATc1. GSK5182 has been shown to inhibit the phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of JNK and ERK, thereby blocking the activation of these pathways and preventing osteoclast formation.[7]
Caption: GSK5182 inhibits osteoclast differentiation by blocking RANKL-induced signaling pathways.
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies involving GSK5182, compiled from published literature.
The following diagram illustrates a general workflow for studying the effects of GSK5182.
Caption: A general experimental workflow for in vitro and in vivo studies with GSK5182.
Cell Culture and Treatment:
-
Hepatocellular Carcinoma (HCC) Cells (e.g., PLC/PRF/5): Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Bone Marrow-Derived Macrophages (BMMs) for Osteoclastogenesis: Isolate bone marrow from mice and culture in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).
-
GSK5182 Treatment: Prepare a stock solution of GSK5182 in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (typically ranging from 1 µM to 20 µM). A vehicle control (DMSO) should be run in parallel.
Cell Proliferation Assay:
-
Seed cells (e.g., PLC/PRF/5) in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, treat the cells with varying concentrations of GSK5182 (e.g., 0, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot Analysis:
-
Culture and treat cells with GSK5182 as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-ERRγ, anti-p-IκBα, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for ERRγ Activity:
-
Co-transfect cells (e.g., HEK293T) with an ERRγ expression vector, a luciferase reporter construct containing ERRγ response elements (e.g., stf4-Luc), and a β-galactosidase expression vector (for normalization).
-
After transfection, treat the cells with GSK5182 for 24-48 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.
-
Normalize the luciferase activity to the β-galactosidase activity.
Animal Models:
GSK5182 Administration:
-
Prepare a formulation of GSK5182 for intraperitoneal (i.p.) injection or oral gavage. A common formulation is a suspension in corn oil or a solution containing DMSO, PEG300, Tween 80, and saline.
-
Administer GSK5182 to the mice at a specified dosage (e.g., 40 mg/kg/day) for the duration of the study (e.g., 25-30 days).[4]
-
Administer a vehicle control to a separate group of animals.
Monitoring and Analysis:
-
Blood Glucose: Measure fasting blood glucose levels at regular intervals from tail vein blood using a glucometer.
-
Pyruvate Tolerance Test: To assess hepatic gluconeogenesis, fast the mice overnight, inject them with pyruvate (2 g/kg), and measure blood glucose at various time points post-injection.
-
Tissue Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver) for gene expression analysis (qRT-PCR) or protein analysis (Western blot).
Table 2: Summary of Experimental Conditions for GSK5182 Studies
| Experiment Type | Cell Line/Animal Model | GSK5182 Concentration/Dosage | Duration | Key Readouts | Reference(s) |
| Cell Proliferation | PLC/PRF/5 (HCC) | 10-20 µM | 24-72 hours | Cell viability (CCK-8/MTT) | [4] |
| Osteoclastogenesis | Mouse BMMs | 2.5-10 µM | ~5 days | TRAP staining, gene expression | [7] |
| Western Blot | Various | 1-20 µM | 1-24 hours | Protein expression/phosphorylation | [5][7] |
| Luciferase Assay | HEK293T, PLC/PRF/5 | 1-20 µM | 24-48 hours | Reporter gene activity | [10] |
| Anti-diabetic Study | db/db mice, DIO mice | 40 mg/kg/day (i.p.) | 25-30 days | Blood glucose, pyruvate tolerance | [2][4] |
Conclusion
GSK5182 is a valuable research tool for investigating the roles of ERRγ in various physiological and pathological processes. Its high selectivity and potency as an inverse agonist make it a suitable candidate for further investigation in the development of therapeutics for metabolic diseases, bone disorders, and certain types of cancer. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies involving GSK5182.
References
- 1. [PDF] Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis | Semantic Scholar [semanticscholar.org]
- 2. Inverse Agonist of Nuclear Receptor ERRγ Mediates Antidiabetic Effect Through Inhibition of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverse agonist of nuclear receptor ERRγ mediates antidiabetic effect through inhibition of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan nuclear receptor estrogen-related receptor γ (ERRγ) is key regulator of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[Bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its synthesis, chemical properties, and applications, with a focus on experimental protocols and quantitative data.
Core Concepts and Applications
This compound, also known as N,N-bis(Boc)-5-bromo-2-pyrimidinamine, serves as a crucial building block in medicinal chemistry. The two tert-butoxycarbonyl (Boc) groups act as protecting groups for the amino functionality at the 2-position of the pyrimidine ring. This protection strategy is essential for achieving regioselectivity in subsequent chemical transformations, allowing for the modification of other parts of the molecule, such as the bromine atom at the 5-position, through various coupling reactions. The Boc groups can be readily removed under acidic conditions to reveal the free amine, enabling further derivatization.
While this compound is primarily an intermediate and not biologically active itself, its precursor, 2-amino-5-bromopyrimidine, is a known component in the synthesis of advanced therapeutics. For instance, it is a key fragment for the synthesis of Macitentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. The use of the di-Boc protected version allows for more controlled and efficient synthetic routes towards complex drug molecules.
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds from the readily available starting material, 2-amino-5-bromopyrimidine. The following section provides a detailed experimental protocol for this transformation.
Quantitative Data
| Product | Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| This compound | 2-Amino-5-bromopyrimidine | Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | N,N-Dimethylformamide (DMF) | 6 | 25 | 90.0 - 94.3 |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis of this compound.
Materials:
-
2-Amino-5-bromopyrimidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (e.g., 750 g) in N,N-dimethylformamide (5 L), add 4-dimethylaminopyridine (e.g., 50 g) and di-tert-butyl dicarbonate (e.g., 1.89 kg).
-
Stir the reaction mixture at 25 °C for 6 hours. The reaction progress can be monitored by the cessation of gas (CO₂) evolution and the clarification of the solution.
-
Upon completion, add water (15 L) to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash it with water.
-
Dry the product in an oven to obtain this compound.
Results:
Following this procedure, the expected yield of this compound is in the range of 90.0% to 94.3%.
Visualizing the Synthesis
The following diagrams illustrate the key transformations and workflows discussed in this guide.
Caption: Synthetic workflow for the preparation of the title compound.
Future Directions
The utility of this compound as a versatile building block ensures its continued importance in the field of medicinal chemistry. Future research will likely focus on its application in the synthesis of novel and complex molecular architectures for the development of new therapeutic agents targeting a wide range of diseases. Its role in facilitating efficient and regioselective syntheses makes it an invaluable tool for drug discovery programs.
Physical and chemical properties of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
This compound (CAS No. 209959-33-1) is a protected form of 2-amino-5-bromopyrimidine. The introduction of the two tert-butoxycarbonyl (Boc) groups on the amino functionality serves to modulate its reactivity, allowing for selective transformations at other positions of the pyrimidine ring. The presence of the bromine atom at the 5-position makes it a valuable substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents and the synthesis of more complex molecules.
Physicochemical Properties
Detailed experimental physical and chemical property data for this compound is not extensively available in publicly accessible literature. However, based on its chemical structure and data for related compounds, the following properties can be anticipated. For reference, the properties of the parent compound, 2-amino-5-bromopyrimidine, are also provided.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2-Amino-5-bromopyrimidine |
| CAS Number | 209959-33-1[1] | 7752-82-1[2] |
| Molecular Formula | C₁₄H₂₀BrN₃O₄ | C₄H₄BrN₃[2] |
| Molecular Weight | 374.23 g/mol | 174.00 g/mol [2] |
| Appearance | Predicted: White to off-white solid | White to orange to green powder/crystal[3] |
| Melting Point | Data not available | 241-243 °C (lit.)[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Data not available |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the protection of the amino group of 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-5-bromopyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., 4-dimethylaminopyridine (DMAP), sodium hydride (NaH), or triethylamine (Et₃N))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (1 equivalent) in the chosen anhydrous solvent, add the base (1.1 to 2.2 equivalents).
-
Add di-tert-butyl dicarbonate (2.2 to 2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Deprotection of the Boc Groups
The Boc protecting groups can be removed under acidic conditions to regenerate the amino functionality.
Procedure:
-
Dissolve the this compound in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane or ether).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Chemical Reactivity and Potential Applications
The presence of the bromine atom at the 5-position of the pyrimidine ring makes this compound a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. The Boc-protected amino group is generally stable to the conditions of many cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4] this compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 5-position.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Grignard Reactions
The bromine atom can be exchanged with a metal, such as magnesium, to form a Grignard reagent. This organometallic intermediate can then react with various electrophiles to introduce a range of functional groups. Alternatively, the compound can react with other Grignard reagents in the presence of a suitable catalyst. Recent studies have shown that purple light can promote the coupling of bromopyridines with Grignard reagents.[5]
Spectral Data
As of the latest available data, detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not readily found in peer-reviewed literature or common chemical databases. Researchers are advised to perform their own analytical characterization upon synthesis.
Safety Information
While specific safety data for this compound is not established, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The precursor, 2-amino-5-bromopyrimidine, is classified as an irritant and is harmful if swallowed.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the synthesis of complex heterocyclic compounds. Its protected amino group allows for selective functionalization at the 5-position via various cross-coupling reactions. While detailed physicochemical and spectral data are not widely published, the synthetic protocols and potential reactivity outlined in this guide provide a solid foundation for its use in research and development. Further characterization of this compound would be a valuable contribution to the chemical literature.
References
- 1. rndmate.com [rndmate.com]
- 2. 2-Amino-5-bromopyrimidine 98 7752-82-1 [sigmaaldrich.com]
- 3. 2-BROMO-5-(TERT-BUTOXYCARBONYLAMINO)PYRIDINE | 218594-15-1 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
Technical Guide: Properties of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its structure, featuring a pyrimidine core, a bromine atom, and Boc-protected amino group, makes it a versatile building block for creating more complex molecules. This guide provides an in-depth look at the available data for this compound, focusing on its physical and chemical properties, and outlines a general protocol for determining its solubility.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₀BrN₃O₄ |
| Molecular Weight | 374.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not reported; (precursor 2-amino-5-bromopyrimidine melts at 241-243 °C) |
Experimental Protocol: Solubility Determination
The following is a general experimental procedure for determining the solubility of this compound in a given solvent. This protocol is based on standard laboratory methods for solubility assessment of organic compounds.
Objective: To determine the approximate solubility of this compound in various solvents at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Add a precisely weighed amount (e.g., 10 mg) of this compound to a clean, dry test tube.
-
Solvent Addition: Add a small, measured volume (e.g., 0.1 mL) of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution to see if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not completely dissolved, continue to add small, measured volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved.
-
Recording Data: Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculation: Calculate the solubility in terms of mg/mL or other appropriate units.
-
Repeatability: Repeat the experiment with different solvents and at different temperatures as required.
Synthesis and Applications
This compound is synthesized from its precursor, 2-amino-5-bromopyrimidine. This precursor is a valuable building block in medicinal chemistry. For instance, it is utilized in the synthesis of Macitentan, a dual endothelin receptor antagonist.[1] The amino group of 2-amino-5-bromopyrimidine can be readily acylated or alkylated, while the bromine atom can participate in cross-coupling reactions.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Role in Drug Discovery: Path to Endothelin Receptor Antagonism
The precursor, 2-amino-5-bromopyrimidine, serves as a foundational molecule in the synthesis of various pharmaceutical agents. A notable example is its use in creating compounds that lead to the development of drugs like Macitentan. Macitentan functions by blocking endothelin receptors, which are involved in vasoconstriction and cell proliferation.
Caption: From chemical building block to biological intervention.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine with various arylboronic acids. This reaction is a key transformation for the synthesis of 2-amino-5-arylpyrimidines, which are important structural motifs in many biologically active compounds and pharmaceutical drug candidates.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry. The ability to introduce diverse aryl groups at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is a powerful strategy for the generation of novel drug candidates and for structure-activity relationship (SAR) studies. This compound serves as a valuable, albeit sterically hindered, starting material for these transformations. The bis(Boc) protecting group allows for the subsequent facile deprotection to the free 2-aminopyrimidine.
The bulky nature of the bis(Boc) group at the 2-position can present challenges for the Suzuki-Miyaura coupling. Therefore, careful optimization of the reaction conditions, particularly the choice of catalyst and ligand, is crucial for achieving high yields.
Reaction Scheme
The overall synthetic strategy involves a two-step process:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Deprotection: Acid-mediated removal of the two Boc protecting groups to yield the final 2-amino-5-arylpyrimidine.
Caption: Overall reaction scheme for the synthesis of 2-amino-5-arylpyrimidines.
Experimental Protocols
Suzuki-Miyaura Coupling of 2-[Bis(Boc)amino]-5-bromopyrimidine
This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine like XPhos or SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-[Bis(Boc)amino]-5-arylpyrimidine.
Deprotection of 2-[Bis(Boc)amino]-5-arylpyrimidine
This protocol describes the acid-catalyzed removal of the Boc protecting groups.
Materials:
-
2-[Bis(tert-Butoxycarbonyl)amino]-5-arylpyrimidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Methanol)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-[Bis(tert-Butoxycarbonyl)amino]-5-arylpyrimidine in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain the pure 2-amino-5-arylpyrimidine.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions of various bromo-heterocycles with arylboronic acids, which can be used as a guide for the expected yields and reaction conditions for 2-[Bis(Boc)amino]-5-bromopyrimidine.
Table 1: Representative Conditions for Suzuki Coupling of Bromo-pyrimidines
| Entry | Bromopyrimidine Substrate | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-90 |
| 2 | 2-Amino-5-bromopyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 60-85 |
| 3 | 5-Bromopyrimidine | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 83 |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78-88 |
Note: Yields are estimates based on similar reactions and will require optimization for the specific substrate.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for the synthesis of 2-amino-5-arylpyrimidines.
Caption: Logical flow of the two-step synthesis.
Application Notes and Protocols for Buchwald-Hartwig Amination using 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has become indispensable in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[2] The amination of substituted pyrimidines, such as 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, provides a versatile route to novel 2,5-disubstituted pyrimidine derivatives. These products serve as critical building blocks for the development of new therapeutic agents, agrochemicals, and functional materials.[2]
The presence of the bis(tert-Butoxycarbonyl) (bis-Boc) protecting group at the 2-position offers a strategic advantage, allowing for the selective functionalization at the 5-position via Buchwald-Hartwig amination. The bis-Boc group can be subsequently removed under acidic or thermal conditions to reveal the free amino group, enabling further diversification of the pyrimidine scaffold.
These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination using this compound, including detailed experimental protocols, representative reaction conditions, and key considerations for successful execution.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][3] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[4]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 2-[Bis(tert-Butoxycarbonyl)amino]-5-(amino)pyrimidine product and regenerating the active Pd(0) catalyst.[4]
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high efficiency and broad substrate scope.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established methodologies for similar bromopyrimidine substrates and can serve as a starting point for optimization.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 85-95 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 8-16 | 80-90 |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12-18 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 16-24 | 70-80 |
| N-Methylaniline | Pd₂(dba)₃ (2) | DavePhos (4) | LiHMDS (1.5) | THF | 80 | 10-16 | 88-98 |
Note: Yields are representative and may vary depending on the specific reaction scale, purity of reagents, and precise reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., Xantphos) (4 mol%)
-
Base (e.g., Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[3]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, this compound, and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[3]
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 110 °C) using a preheated oil bath or heating mantle.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-aminopyrimidine derivative.[3]
Protocol for Deprotection of the Bis-Boc Group
Materials:
-
2-[Bis(tert-Butoxycarbonyl)amino]-5-(amino)pyrimidine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the 2-[Bis(tert-Butoxycarbonyl)amino]-5-(amino)pyrimidine derivative in dichloromethane.
-
Acid Addition: Add an excess of trifluoroacetic acid or a solution of HCl in dioxane to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-amino-5-(amino)pyrimidine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Sonogashira Coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine with terminal alkynes. The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This transformation is particularly valuable in medicinal chemistry for the synthesis of complex molecules and novel drug candidates.[1][3]
The pyrimidine core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of an alkynyl group at the 5-position via Sonogashira coupling allows for the creation of 5-alkynylpyrimidine derivatives, which are versatile intermediates for further functionalization in drug discovery programs.[1] The bis(Boc) protecting group on the 2-amino position ensures stability and prevents side reactions during the coupling process.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and requires a base, typically an amine.[4][5] The reaction proceeds through two interconnected catalytic cycles:
-
Palladium Cycle : The active palladium(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II)-pyrimidine complex.[1]
-
Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of the base to generate a copper(I) acetylide.[1][4]
-
Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex.[1]
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final 2-[Bis(tert-Butoxycarbonyl)amino]-5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes
-
Substrate Reactivity : The presence of two electron-withdrawing Boc groups on the 2-amino position may influence the electronic properties of the pyrimidine ring, potentially affecting the rate of oxidative addition. However, the C-Br bond at the 5-position is generally a reliable coupling site for Sonogashira reactions.[6]
-
Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used and effective catalysts for this transformation.[5][6] In situ generation of the Pd(0) species can occur when using Pd(II) precursors, often facilitated by amines or phosphine ligands in the reaction mixture.[4]
-
Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst and significantly increases the reaction rate.[4] While copper-free Sonogashira protocols exist, the copper-co-catalyzed version is generally reliable for substrates of this type.[2]
-
Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr byproduct and facilitate the formation of the copper acetylide.[4] The amine can sometimes serve as the solvent, though co-solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are common.[4][6]
-
Inert Atmosphere : Sonogashira couplings are typically performed under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) complexes can be unstable in the presence of oxygen.[4][6] Oxygen can also promote the undesirable homocoupling of the terminal alkyne.[4]
-
Troubleshooting :
-
Low Yield/Reaction Stall : If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed.[1]
-
Dehalogenation : If significant debromination of the starting material is observed, consider using a milder base or lowering the reaction temperature.[1]
-
Homocoupling : To minimize the formation of alkyne homocoupling products (Glaser coupling), ensure the reaction is conducted under strictly anaerobic conditions.
-
Representative Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of bromopyrimidine derivatives, which can serve as a starting point for optimizing the reaction with this compound.
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | N/A | [7] |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 3-16 | Good | [1][6] |
| 3 | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 3 | Good | [1] |
| 4 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | - | Good | [6] |
N/A: Not available for the specific product but conditions were successful for a similar substrate.
Experimental Protocols
This section provides a general, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Equipment
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-10 mol%)
-
Copper(I) iodide (CuI, 5-20 mol%)
-
Anhydrous amine base (e.g., Et₃N, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel for anhydrous reactions
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Protocol (Room Temperature Conditions)
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).
-
Solvent and Reagent Addition : Add anhydrous, degassed THF (or DMF). Stir the mixture for a few minutes.
-
Add the amine base (e.g., triethylamine, 2.0 eq.) followed by the terminal alkyne (1.2 eq.) via syringe.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-16 hours).[1]
-
Workup :
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.[1]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][8]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.[1]
-
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 2-[Bis(tert-Butoxycarbonyl)amino]-5-alkynylpyrimidine product.[1]
-
Characterization : Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Figure 2: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common and highly effective reagent for the deprotection of Boc-protected amines.[1] This document provides detailed application notes and protocols for the deprotection of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine to yield 2-amino-5-bromopyrimidine, an important intermediate in medicinal chemistry.
The removal of both Boc groups from a di-Boc protected amine requires controlled acidic conditions to ensure complete deprotection without compromising the integrity of the pyrimidine ring. The following protocols and data provide a comprehensive guide for achieving high-yield synthesis of the desired product.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage.[2] The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a tert-butyl cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA to form the corresponding trifluoroacetate salt.[3]
This process occurs for both Boc groups on the 2-amino position of the pyrimidine ring.
Mechanism of TFA-mediated Boc deprotection.
Data Presentation
While specific quantitative data for the deprotection of this compound is not widely published in comparative studies, the following table summarizes typical reaction conditions and expected outcomes based on general protocols for di-Boc deprotection and closely related substrates.
| Parameter | Condition 1 | Condition 2 | Remarks |
| Starting Material | 2-[Bis(Boc)amino]-5-bromopyrimidine | 2-[Bis(Boc)amino]-5-bromopyrimidine | |
| TFA Concentration | 25% (v/v) in DCM | 50% (v/v) in DCM | Higher TFA concentration can accelerate the reaction. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Initial cooling helps to control any potential exotherm. |
| Reaction Time | 2 - 4 hours | 1 - 2 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | >90% | >95% | Yields are typically high for this type of transformation. |
| Purity | Good to Excellent | Excellent | Dependent on effective work-up and purification. |
Experimental Protocols
The following are detailed methodologies for the deprotection of this compound with TFA.
Protocol 1: Standard Deprotection with 25% TFA in DCM
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (to a final concentration of 25% v/v) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude 2-amino-5-bromopyrimidine.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Accelerated Deprotection with 50% TFA in DCM
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
At room temperature, add an equal volume of TFA to the DCM solution (resulting in a 50% v/v mixture).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
Experimental Workflow
The general workflow for the deprotection reaction is illustrated below.
General experimental workflow for deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
Conclusion
The deprotection of this compound using trifluoroacetic acid is a reliable and high-yielding method to produce 2-amino-5-bromopyrimidine.[4] By carefully controlling the reaction conditions, particularly the concentration of TFA and the reaction time, researchers can achieve efficient and clean conversion. The provided protocols offer a solid foundation for performing this transformation in a laboratory setting.
References
Application Notes and Protocols: 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine is a valuable synthetic intermediate in pharmaceutical research and development. The pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including a significant number of kinase inhibitors used in oncology. The strategic placement of a bromine atom at the 5-position and a protected amino group at the 2-position makes this reagent a versatile building block for the synthesis of complex drug candidates.
The bis(tert-butoxycarbonyl) (bis-Boc) protecting group strategy for the 2-amino functionality serves a crucial role. It effectively deactivates the nucleophilicity of the amino group, preventing it from interfering with subsequent cross-coupling reactions at the 5-position. This protection is robust under various reaction conditions, particularly those employed in palladium-catalyzed cross-coupling reactions. Following the formation of the desired carbon-carbon or carbon-nitrogen bond at the 5-position, the bis-Boc group can be removed under acidic conditions to liberate the free amino group, which is often a key pharmacophoric feature for interaction with biological targets, such as the hinge region of protein kinases.
These application notes provide an overview of the utility of this compound and generalized protocols for its application in common cross-coupling reactions and subsequent deprotection.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of structurally similar 5-bromopyrimidine derivatives. These data can serve as a valuable starting point for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives with Arylboronic Acids
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 8 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | THF/H₂O (5:1) | 80 | 16 | 75-88 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Acetonitrile/H₂O (3:1) | 85 | 10 | 78-90 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | G3-XPhos (1) | - | K₃PO₄ (2.5) | t-Amyl alcohol | 100 | 12 | 82-93 |
| 4 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₂CO₃ (2.0) | Toluene | 110 | 20 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl- or heteroarylboronic acid/ester.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous, degassed solvent.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-[Bis(tert-Butoxycarbonyl)amino]-5-aryl/heteroaryl-pyrimidine.
Protocol 2: General Procedure for Bis-Boc Deprotection
This protocol outlines the removal of the bis-Boc protecting groups to yield the corresponding 2-aminopyrimidine derivative.
Materials:
-
2-[Bis(tert-Butoxycarbonyl)amino]-5-aryl/heteroaryl-pyrimidine (1.0 equiv)
-
Acidic solution (e.g., 4M HCl in 1,4-dioxane, or 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the 2-[Bis(tert-Butoxycarbonyl)amino]-5-aryl/heteroaryl-pyrimidine in the chosen solvent (e.g., DCM or 1,4-dioxane).
-
Add the acidic solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If a salt is formed, it can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary (e.g., by chromatography or recrystallization) to yield the 2-amino-5-aryl/heteroaryl-pyrimidine.
Visualizations
Logical Workflow for Synthesis of 2-Amino-5-arylpyrimidines
Caption: Synthetic workflow for 2-amino-5-aryl/amino-pyrimidines.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Context: Kinase Inhibition
Many 2,5-disubstituted pyrimidine derivatives function as kinase inhibitors, targeting pathways crucial for cell proliferation and survival. For instance, Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies.
Caption: Simplified BTK signaling pathway and point of inhibition.
Application Notes: Synthesis of Substituted 2-Aminopyrimidines from 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminopyrimidines are a cornerstone scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates, including kinase inhibitors, antivirals, and central nervous system agents. The strategic functionalization of the pyrimidine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine serves as a versatile and valuable building block for this purpose. The bis(Boc) protecting group deactivates the 2-amino position, preventing side reactions and allowing for selective functionalization at the 5-position via palladium-catalyzed cross-coupling reactions. Subsequent deprotection under acidic conditions cleanly reveals the desired 2-amino group, providing a straightforward, three-step route to diverse 2-aminopyrimidine derivatives.
This document provides detailed protocols for the protection of 2-amino-5-bromopyrimidine, its subsequent use in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and the final deprotection step to yield the target compounds.
Overall Synthetic Workflow
The synthesis follows a robust three-stage process: protection, cross-coupling, and deprotection. This strategy allows for the late-stage diversification of the pyrimidine core, making it highly amenable to the generation of chemical libraries for drug discovery.
Caption: General workflow for the synthesis of 2-aminopyrimidines.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the protection of the 2-amino group of 2-amino-5-bromopyrimidine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
2-Amino-5-bromopyrimidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in DMF, add DMAP (0.15 eq).
-
Add di-tert-butyl dicarbonate (2.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 5-8 hours at room temperature. [1]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to afford this compound as a solid.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions
The protected starting material is a versatile substrate for various palladium-catalyzed cross-coupling reactions. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
This protocol outlines a general procedure for the coupling of aryl/heteroaryl boronic acids with the protected bromopyrimidine.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol describes the coupling of primary or secondary amines with the protected bromopyrimidine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under a positive pressure of inert gas, add the base, this compound, and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize reaction conditions and yields for cross-coupling reactions. Note that specific data for the bis(Boc)-protected substrate is limited; therefore, data for highly analogous systems are included for guidance.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields (Illustrative)
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 85-95 | 12-24 | Est. >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 85-95 | 12-24 | Est. >85 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 85-95 | 12-24 | Est. >75 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (5) | K₂CO₃ (3.0) | DMF | 100 | 16 | Est. >60 |
| Yields are estimated based on reactions with analogous 2-amino-5-bromopyridine/pyrimidine substrates and require optimization for the bis(Boc) protected system. |
Table 2: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine Partner | Catalyst System | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-5-methylpyrimidine | PdCl₂(dppf) | - | 1,4-Dioxane | 110 | 16 | 80 | [2] |
| 2 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ (1.5) | Toluene | 100 | 12-18 | Est. >70 | - |
| 3 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu (1.4) | Toluene | 90 | 8-12 | Est. >85 | - |
| Estimated yields are based on generalized protocols for bromo-heterocycles. |
Protocol 3: Bis(Boc) Deprotection
This final step removes the two tert-butoxycarbonyl groups to reveal the free 2-aminopyrimidine.
Materials:
-
2-[Bis(Boc)amino]-5-substituted-pyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Chloroform
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 2-[Bis(Boc)amino]-5-substituted-pyrimidine (1.0 eq) in a 1:1 mixture of DCM (or chloroform) and TFA.
-
Stir the solution at room temperature for 1-2 hours. The reaction can be monitored by the cessation of CO₂ evolution and confirmed by TLC or LC-MS by observing the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
For isolation of the free base, dissolve the residue in a minimal amount of an appropriate solvent and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 2-amino-5-substituted-pyrimidine.
-
Alternatively, for isolation as a salt, precipitate the product by adding cold diethyl ether to the concentrated reaction residue and collect the solid by filtration.
Reaction Mechanism Visualization
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides insight into the transformation.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
Application Notes: 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine as a Versatile Synthetic Intermediate
Introduction
2-[Bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine is a key intermediate in medicinal chemistry and drug discovery, valued for its role as a building block in the synthesis of complex heterocyclic compounds. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The bis-Boc protecting group on the 2-amino functionality enhances solubility in organic solvents and modulates the reactivity of the pyrimidine ring, facilitating selective reactions at the C5 position. Following the desired chemical transformations, the Boc groups can be readily removed under acidic conditions to yield the free amine.
These application notes provide detailed protocols for the synthesis of this compound from its precursor, 2-amino-5-bromopyrimidine, and its subsequent use in Suzuki-Miyaura cross-coupling reactions. The methodologies are designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of the title compound involves the protection of the amino group of 2-amino-5-bromopyrimidine with two tert-butoxycarbonyl (Boc) groups. This transformation is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst.
Experimental Protocol: Bis-Boc Protection of 2-Amino-5-bromopyrimidine
This protocol is adapted from patent CN104591557A, which details the synthesis of a 2-amino-5-pyrimidine boronic acid pinacol ester, with the initial step being the bis-Boc protection of 2-amino-5-bromopyrimidine.[1]
Materials:
-
2-Amino-5-bromopyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-bromopyrimidine in N,N-Dimethylformamide (DMF).
-
Add 4-Dimethylaminopyridine (DMAP) as a catalyst. The molar ratio of DMAP to 2-amino-5-bromopyrimidine should be between 0.1 and 0.2.[1]
-
Add di-tert-butyl dicarbonate (Boc₂O). The molar ratio of Boc₂O to 2-amino-5-bromopyrimidine should be between 2 and 3.[1]
-
Stir the reaction mixture at a temperature between 15-30°C for 5-8 hours.[1]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The organic layer is then dried and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromopyrimidine | [1] |
| Reagents | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Molar Ratio (Boc₂O:Substrate) | 2-3 | [1] |
| Molar Ratio (DMAP:Substrate) | 0.1-0.2 | [1] |
| Temperature | 15-30°C | [1] |
| Reaction Time | 5-8 hours | [1] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a carbon-carbon bond, coupling the pyrimidine core with various aryl or heteroaryl boronic acids or their esters. This reaction is a cornerstone in the synthesis of kinase inhibitors and other biologically active molecules.[1]
General Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Stir the reaction mixture at a temperature between 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-[Bis(tert-Butoxycarbonyl)amino]pyrimidine.
Quantitative Data for a Representative Suzuki-Miyaura Coupling
The following table provides representative conditions for a Suzuki-Miyaura coupling reaction. Yields are highly substrate-dependent and require optimization.
| Parameter | Example Condition |
| Aryl Halide | This compound |
| Boronic Acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Reaction Time | 12-24 h |
Deprotection of the Bis-Boc Group
The final step in many synthetic sequences involving this intermediate is the removal of the bis-Boc protecting group to reveal the 2-amino functionality. This is typically achieved under acidic conditions.
General Experimental Protocol: Boc Deprotection
Materials:
-
5-Aryl-2-[Bis(tert-Butoxycarbonyl)amino]pyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 5-Aryl-2-[Bis(tert-Butoxycarbonyl)amino]pyrimidine in dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the final 2-amino-5-arylpyrimidine product.
Visualized Workflows
Synthesis of this compound
Caption: Synthetic workflow for the bis-Boc protection of 2-amino-5-bromopyrimidine.
Suzuki-Miyaura Coupling and Deprotection Workflow
Caption: General workflow for Suzuki-Miyaura coupling and subsequent deprotection.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-[Bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-[Bis(tert-butoxycarbonyl)amino]-5-bromopyrimidine is a key synthetic intermediate in medicinal chemistry. The bis(Boc) protecting group allows for the selective functionalization of the C5 position of the pyrimidine ring via various palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the 2-amino group provides access to a diverse range of 2-amino-5-substituted pyrimidines, which are prevalent motifs in biologically active compounds and approved pharmaceuticals.[1]
This document provides detailed protocols for several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The provided conditions are based on established methodologies for similar brominated heterocycles and serve as a robust starting point for reaction optimization.[2][3]
General Reaction Principle: Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] They generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) complex inserts into the carbon-bromine bond of the this compound.[2][5]
-
Transmetalation (for Suzuki, Stille) or Ligand Exchange/Coordination (for Buchwald-Hartwig, Sonogashira, Heck): The coupling partner (e.g., organoboron, amine, alkyne) displaces a ligand on the palladium(II) complex.[2]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.[2][5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromopyrimidine with an organoboron reagent, such as a boronic acid or ester.[7]
Data Presentation: Representative Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling. Optimization may be required based on the specific boronic acid used.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 2 | 3-Furanylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 16 | ~80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 8 | ~90 |
Note: Yields are estimates based on similar substrates and should be considered as a guide for optimization.[7][8]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromopyrimidine with a primary or secondary amine.[5][6] This reaction is crucial for synthesizing various amine-containing drug candidates.
Data Presentation: Representative Conditions
The choice of ligand and base is critical for successful Buchwald-Hartwig amination.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | Good |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.5) | t-BuOH | 90 | 12 | Good-High |
Note: Sodium tert-butoxide (NaOtBu) is a common base but may cause partial deprotection of the bis(Boc) group. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as a starting point.[2][3]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and the base.
-
Add the anhydrous solvent, followed by the amine (if liquid) via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) under the inert atmosphere.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the bromopyrimidine and a terminal alkyne, a transformation valuable for creating rigid scaffolds in drug design.[1] The reaction is co-catalyzed by palladium and copper(I).[9][10]
Data Presentation: Representative Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 65 | 6 | ~90-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | i-Pr₂NH (2.5) | Toluene | 80 | 12 | ~90 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (3.0) | DMF | 70 | 8 | ~85-90 |
Note: Data is based on representative procedures for aryl bromides.[11]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2-3 equiv)
-
Anhydrous, deoxygenated solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[12]
-
Add the anhydrous solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture (typically 40-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Other Coupling Reactions (Heck & Stille)
Heck Coupling
The Heck reaction couples the bromopyrimidine with an alkene.[13]
-
Typical Conditions: Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., Et₃N, K₂CO₃), and a solvent like DMF or acetonitrile are commonly used.[2] The reaction is typically heated to 80-120 °C.
Stille Coupling
The Stille reaction involves coupling with an organostannane reagent.[14]
-
Typical Conditions: A palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) is used in a solvent such as Toluene or DMF at elevated temperatures (80-110 °C).[4]
-
Caution: Organotin compounds are highly toxic and require careful handling and disposal.[2]
General Experimental Workflow
The workflow for these coupling reactions follows a consistent pattern, ensuring an inert atmosphere to protect the catalyst and reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Heck Reaction [organic-chemistry.org]
- 14. About: Stille reaction [dbpedia.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-5-arylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important molecules, allowing for the formation of a carbon-carbon bond between a pyrimidine core and various aryl groups.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine with a range of arylboronic acids. The use of the Bis(Boc) protecting group on the 2-amino function allows for a controlled reaction, preventing potential side reactions and catalyst inhibition that can be associated with a free amino group. Following the coupling reaction, a straightforward deprotection step yields the desired 2-amino-5-arylpyrimidine.
Reaction Scheme
The overall transformation involves a two-step process:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Deprotection: Removal of the Bis(Boc) protecting groups to yield the final 2-amino-5-arylpyrimidine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions of similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O (5:1) | 110 | 16 | ~88 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DMF | 90 | 24 | ~80 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~82 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 85 | 18 | ~75 |
Note: Yields are for the coupled product prior to deprotection and are based on literature for structurally related compounds. Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent and water (a typical ratio is 4:1 to 10:1 organic solvent to water).
-
Stir the reaction mixture at the specified temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-[Bis(tert-Butoxycarbonyl)amino]-5-arylpyrimidine.
Protocol 2: Deprotection of 2-[Bis(tert-Butoxycarbonyl)amino]-5-arylpyrimidine
This protocol describes a mild procedure for the removal of the Boc protecting groups.
Materials:
-
2-[Bis(tert-Butoxycarbonyl)amino]-5-arylpyrimidine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 2-[Bis(tert-Butoxycarbonyl)amino]-5-arylpyrimidine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-amino-5-arylpyrimidine.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-5-arylpyrimidines.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For researchers, scientists, and drug development professionals utilizing 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine in Suzuki-Miyaura cross-coupling reactions, this technical support center offers detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and streamline optimization. The unique electronic properties and steric hindrance of this substrate require careful consideration of reaction parameters to achieve high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Low or nonexistent product formation is a common hurdle. A systematic approach to diagnosing the issue is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring and the di-Boc-amino group can coordinate with the palladium catalyst, leading to its deactivation.
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrimidine ring should be susceptible to oxidative addition, but other factors can impede this rate-limiting step.
-
Solution: Ensure your palladium source is an active Pd(0) species. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are sufficient for its in-situ reduction. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.[5]
-
-
Poor Solubility: The substrate or other reagents may not be fully dissolved in the chosen solvent, impeding the reaction.
-
Solution: Screen a variety of solvents. While mixtures like 1,4-dioxane/water or toluene/water are common, for substrates with poor solubility, solvents like DMF might be an alternative, though care must be taken as it can sometimes interfere with the reaction.[6]
-
-
Inappropriate Base Selection: The choice of base is critical and can significantly impact yield.
-
Solution: A screening of bases is recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging Suzuki couplings.[5][7][8] Stronger bases like sodium tert-butoxide may also be considered, but their compatibility with the Boc groups should be monitored.[5]
-
Problem 2: Significant Formation of Side Products
The appearance of unintended products can complicate purification and reduce the yield of the desired compound.
Possible Side Products & Mitigation Strategies:
-
Debromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom, resulting in the formation of 2-[Bis(tert-butoxycarbonyl)amino]pyrimidine.
-
Cause: This can be caused by certain bases acting as hydride donors or by side reactions on the palladium center.[5]
-
Solution: Carefully select the base; switching from an alkoxide to a carbonate or phosphate base may help.[5] Ensure rigorous degassing of solvents to remove oxygen and minimize side reactions.
-
-
Protodeboronation: The boronic acid/ester starting material is converted to the corresponding arene.
-
Cause: This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and certain bases.[9]
-
Solution: Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester, which is often more stable.[5][10] Minimize reaction time and temperature where possible. Adding the boronic acid in a slight excess (1.2-1.5 equivalents) can help compensate for some degradation.[6]
-
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen.[5]
-
Solution: Rigorous degassing of all solvents and maintaining a strict inert (argon or nitrogen) atmosphere is critical.[5] Slow addition of the boronic acid can also minimize its instantaneous concentration, disfavoring this side reaction.[5]
-
Problem 3: Cleavage of Boc Protecting Group
While generally stable, the di-Boc group can be labile under certain conditions.
-
Cause: Although Boc groups are typically stable to the weak bases used in Suzuki reactions, some conditions, particularly with stronger bases or high temperatures, could potentially lead to partial or full deprotection.[11] In some cases, the conditions of the Suzuki-Miyaura coupling itself can lead to the hydrolysis of Boc groups.[3]
-
Solution: Screen milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6][11] Monitor the reaction temperature and time carefully. If deprotection is consistently observed, re-evaluating the base and solvent combination is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the best initial screening conditions for coupling with this compound?
A: A good starting point is to use a modern palladium catalyst system. For example, XPhos Pd G2 (2-5 mol%), XPhos as a ligand, and a base like K₃PO₄ (2-3 equivalents) in a 1,4-dioxane/water (4:1) solvent system at 80-100 °C.[5][12]
Q2: How does the 2-[Bis(tert-butoxycarbonyl)amino] group affect the reaction?
A: This group has two main effects. Electronically, as an amino group, it is electron-donating, which can slightly decrease the reactivity of the aryl bromide compared to unsubstituted bromopyrimidine. Sterically, the two bulky Boc groups can hinder the approach of the catalyst to the C-Br bond, potentially requiring the use of bulky phosphine ligands to facilitate efficient oxidative addition.
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: Boronic acids are often more reactive, but they are also more prone to side reactions like protodeboronation and homocoupling.[10] Boronic pinacol esters are generally more stable, easier to handle and purify, and can release the boronic acid slowly under the reaction conditions, which can help to suppress side reactions.[5] If you are experiencing issues with boronic acid stability, switching to the corresponding pinacol ester is a highly recommended strategy.
Q4: My reaction is sluggish. Can I increase the temperature or use microwave irradiation?
A: Yes. Increasing the temperature can improve reaction rates, but it may also increase the rate of side reactions like protodeboronation.[9] Microwave-assisted heating is an excellent alternative, often leading to dramatically reduced reaction times and improved yields, even with lower catalyst loadings.[13]
Q5: What is the best way to monitor the reaction progress?
A: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. LC-MS is particularly useful as it allows you to track the consumption of starting materials and the formation of the product and any major byproducts (e.g., debrominated starting material, homocoupled boronic acid) simultaneously.
Data Presentation
Table 1: Initial Screening Conditions for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst (mol%) | Pd(PPh₃)₄ (5) | Pd₂(dba)₃ (2.5) | XPhos Pd G2 (2) | SPhos Pd G2 (2) |
| Ligand (mol%) | - | XPhos (5) | - | - |
| Base (equiv.) | K₂CO₃ (2) | K₃PO₄ (3) | Cs₂CO₃ (2) | K₃PO₄ (3) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | DMF |
| Temperature (°C) | 90 | 100 | 85 | 100 |
| Time (h) | 12 | 12 | 8 | 12 |
This table presents a set of suggested initial screening conditions based on literature precedents for similar substrates.[4][5][6][7][12] Actual yields will be substrate-dependent.
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Catalyst inactivation | Use bulky ligands (XPhos, SPhos); use pre-catalysts.[1][3] |
| Poor solubility | Screen alternative solvents (e.g., DMF, Toluene).[6] | |
| Debromination | Base-induced | Switch to K₃PO₄ or Cs₂CO₃; ensure inert atmosphere.[5] |
| Protodeboronation | Boronic acid instability | Use boronic pinacol ester; minimize reaction time/temp.[5][9] |
| Boc Cleavage | Harsh basic conditions | Use milder base (K₂CO₃, KF); lower temperature.[6][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and any additional ligand if required. Add the catalyst/ligand mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 8-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during pyrimidine cross-coupling reactions. The guidance is tailored for professionals in research and drug development to ensure successful and efficient synthesis of pyrimidine-containing compounds.
General Troubleshooting Workflow
Before diving into specific reaction types, consider this general workflow when encountering issues in your pyrimidine cross-coupling reactions.
Caption: A general workflow for troubleshooting pyrimidine cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. However, with pyrimidine substrates, several challenges can arise.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls.[1] This reduces the yield of your desired product and complicates purification. The primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product during its in situ reduction to Pd(0).[1]
Troubleshooting Strategies:
-
Use a Pd(0) Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can circumvent the initial reduction step that often leads to homocoupling.
-
Ligand Selection: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II).[2][3]
Q2: My major byproduct is the protodeboronated pyrimidine. What reaction conditions favor this side reaction?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by high temperatures and the choice of base.[4] Aryl boronic acids with electron-withdrawing groups are particularly susceptible to protodeboronation.[5]
Troubleshooting Strategies:
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Using anhydrous solvents and reagents where possible can be beneficial.
-
Base Selection: The choice of base can significantly impact the extent of protodeboronation. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[6]
-
Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable towards protodeboronation than their corresponding boronic acids.[1]
Q3: The reaction is sluggish or gives low yields, especially with chloropyrimidines. How can I improve the conversion?
A3: Low reactivity is a common issue, particularly with less reactive electrophiles like chloropyrimidines.[4] The electron-deficient nature of the pyrimidine ring can also lead to catalyst deactivation.[4]
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: For chloropyrimidines, more active catalyst systems are often required. Buchwald ligands (e.g., XPhos, SPhos) are generally effective.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields, even with low catalyst loadings.[4]
-
Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like dioxane or DMF are commonly used.[7]
Quantitative Data
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Solvent | Base | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane | K₂CO₃ | 71 | [8][9] |
| Pd₂(dba)₃ | - | 1,4-Dioxane | K₂CO₃ | <5 | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 1,4-Dioxane | K₂CO₃ | 35 | [4] |
Table 2: Influence of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Yield (%) | Reference |
| 1,4-Dioxane | 71 | [9] |
| THF | 58 | [9] |
| Isopropanol | 45 | [9] |
| DMF | 31 | [9] |
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-chloropyrimidine
This protocol is a general guideline for the selective Suzuki coupling at the more reactive C-Br bond.[10]
-
Preparation: In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add a degassed 4:1 v/v mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds with pyrimidine halides.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is not working. What are the likely issues?
A1: Aryl chlorides are generally less reactive than bromides and iodides in Buchwald-Hartwig aminations.[11] The electron-deficient nature of the pyrimidine ring can also inhibit the catalyst.[10]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The use of sterically hindered and electron-rich ligands is crucial for the coupling of aryl chlorides.[10] Ligands like XPhos, SPhos, and DavePhos are often effective. Using a pre-catalyst can also give cleaner formation of the active catalytic species.[11]
-
Base Selection: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically used.[12] The choice of base can be substrate-dependent and may require screening.
-
Solvent: Anhydrous toluene, dioxane, or THF are common solvents.[10][13]
Q2: I'm observing significant dehalogenation of my halopyrimidine. How can I prevent this?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, can be a significant side reaction.[14] This can be influenced by the choice of ligand and base.[15]
Troubleshooting Strategies:
-
Optimize Ligand and Base: The combination of ligand and base can influence the relative rates of reductive elimination (desired product) and dehalogenation. A systematic screening of these components is recommended.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[15]
Quantitative Data
Table 3: Buchwald-Hartwig Amination of 2-Chloropyrimidine with various amines
| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 95 | [16] |
| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 85 | [16] |
| Benzylamine | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 78 | [16] |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-chloropyrimidine
This protocol provides a general procedure for the amination of a halopyrimidine.[10]
-
Preparation: In a flame-dried, resealable Schlenk tube, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), NaOtBu (1.4 equiv.), and the appropriate palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Reagent Addition: Add degassed toluene.
-
Reaction: Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between terminal alkynes and pyrimidine halides.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in Sonogashira couplings with pyrimidines?
A1: The most common side reaction is the homocoupling of the terminal alkyne to form a diyne (Glaser coupling). This is often promoted by the presence of oxygen and the copper(I) co-catalyst.
Troubleshooting Strategies:
-
Copper-Free Conditions: To avoid Glaser coupling, a copper-free Sonogashira protocol can be employed.[17][18][19][20] These reactions often require a higher catalyst loading or more specialized ligands.
-
Inert Atmosphere: Strictly anaerobic conditions are necessary to prevent the oxidative homocoupling of the alkyne.[5]
Quantitative Data
Table 4: Copper-Free Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Pd-catalyst (mol%) | Ligand | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | 20 | Aminopyrimidine | 91 | [21] |
| 2-Iodothiophene | Phenylacetylene | 20 | Aminopyrimidine | 95 | [21] |
| 4-Iodobenzonitrile | Phenylacetylene | 20 | Aminopyrimidine | 65 | [21] |
Experimental Protocol: Copper-Free Sonogashira Coupling of a Chloropyrimidine
This protocol is a general guideline for a copper-free Sonogashira reaction.
-
Preparation: To a Schlenk tube, add the chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2 mol%), and a base (e.g., TMP, 2.0 equiv.).[17]
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with a pyrimidine halide.
Frequently Asked Questions (FAQs)
Q1: What is the major side reaction in Stille couplings?
A1: The most common side reaction is the homocoupling of the organostannane reagent.
Troubleshooting Strategies:
-
Ligand Choice: The use of appropriate phosphine ligands can accelerate the desired cross-coupling and suppress homocoupling.
-
Reaction Conditions: Milder reaction conditions can sometimes reduce the extent of homocoupling.
Q2: How can I remove the tin byproducts from my reaction?
A2: The removal of toxic organotin byproducts is a significant challenge in Stille couplings.
Workup Procedures:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration.[8]
-
Silica Gel Filtration: Filtering the crude product through a plug of silica gel can also help in removing tin residues.
Experimental Protocol: Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine
This protocol is for a selective Stille coupling at the C-I bond.[8]
-
Preparation: In a flame-dried flask, add 4-chloro-6-(3-iodophenyl)pyrimidine (1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a ligand if required.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF, followed by the organostannane (1.2 equiv.).
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and wash with aqueous KF. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Heck Reaction
The Heck reaction couples pyrimidine halides with alkenes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in Heck reactions with pyrimidines?
A1: The Heck reaction with electron-deficient pyrimidines can be challenging and may require specific catalysts and conditions to achieve good yields. Side reactions can also be problematic.
Troubleshooting Strategies:
-
Catalyst and Ligand: Phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be effective.[4][6]
-
Base Selection: The choice of base (e.g., Et₃N, K₂CO₃) can influence the reaction outcome and should be optimized.
-
Microwave Irradiation: As with other cross-coupling reactions, microwave assistance can improve yields and reduce reaction times.
Experimental Protocol: Heck Reaction of a Bromopyrimidine with an Acrylate
This is a general procedure for a Heck reaction.
-
Preparation: In a sealed tube, combine the bromopyrimidine (1.0 equiv.), the acrylate (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.).
-
Inert Atmosphere: Purge the tube with argon.
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 100-140 °C), monitoring the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
Signaling Pathway Diagram
Caption: Simplified CDK signaling pathway and inhibition by a 2-aminopyrimidine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. research.rug.nl [research.rug.nl]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stille Coupling | NROChemistry [nrochemistry.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine Reactions
Welcome to the technical support center for troubleshooting reactions involving 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Troubleshooting Low Yield in Cross-Coupling Reactions
Low yields in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are common challenges. The following sections provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Suzuki-Miyaura coupling with this compound?
A1: The most common causes include:
-
Catalyst Inactivity: The palladium catalyst may be inactive or degraded.
-
Inappropriate Ligand Choice: The phosphine ligand may not be optimal for this specific substrate.
-
Suboptimal Base: The base used may be too weak, too strong, or poorly soluble.
-
Solvent Effects: The solvent system may not be suitable for the reaction.
-
Side Reactions: Competing reactions such as hydrodehalogenation (debromination) or homocoupling can consume starting materials.
-
Incomplete Boc Deprotection: In subsequent steps, the removal of the Boc protecting groups may be incomplete.
Q2: What are common side reactions to look out for?
A2: Key side reactions include:
-
Hydrodehalogenation (Debromination): The bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases or impurities.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Protodeborylation: The boronic acid is converted back to the corresponding arene.
-
Partial Deprotection: One of the two Boc groups may be cleaved under certain reaction conditions, leading to a mixture of products.
Q3: How can I minimize hydrodehalogenation?
A3: To minimize hydrodehalogenation:
-
Use a non-coordinating, weaker base: Consider using bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides.
-
Choose a suitable ligand: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over debromination.
-
Control the reaction temperature: Lowering the temperature may improve selectivity.
Q4: What is the best way to prevent homocoupling of the boronic acid?
A4: To prevent homocoupling:
-
Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (argon or nitrogen).
-
Use a Pd(0) precatalyst: Using a precatalyst like Pd(PPh₃)₄ can be advantageous over Pd(II) sources that require in-situ reduction.
-
Slow addition of the boronic acid: In some cases, slow addition of the boronic acid can minimize its self-coupling.
Troubleshooting Guide for Suzuki-Miyaura Coupling
This guide provides a structured approach to troubleshooting low yields in Suzuki-Miyaura reactions.
Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes representative data for the optimization of Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Yields are based on typical outcomes for similar substrates and should be used as a guide for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 45 |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 85 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 90 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
Troubleshooting Guide for Buchwald-Hartwig Amination
This section focuses on troubleshooting low yields in the Buchwald-Hartwig amination of this compound.
Diagram 2: Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
Data Presentation: Optimization of Buchwald-Hartwig Amination Conditions
The following table provides representative data for optimizing the Buchwald-Hartwig amination of this compound with a generic secondary amine.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 50 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS (1.5) | THF | 80 | 18 | 60 |
| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2) | DMF | 110 | 10 | 68 |
Troubleshooting Boc Deprotection
The di-Boc protecting group is generally stable to basic conditions used in cross-coupling but is labile to acid.[1]
Q5: I am observing incomplete deprotection of the di-Boc group. What should I do?
A5: Incomplete deprotection is often due to insufficient acid strength or reaction time.
-
Increase Acid Concentration: If using TFA in DCM, increase the concentration from 20% to 50%.
-
Switch to a Stronger Acid: Consider using 4M HCl in dioxane.
-
Increase Reaction Time or Temperature: Monitor the reaction closely by TLC or LC-MS and prolong the reaction time if necessary. Most deprotections are rapid at room temperature.[2]
Q6: I am seeing a byproduct that appears to be the mono-Boc protected aminopyrimidine. How can I avoid this?
A6: The formation of the mono-Boc derivative can occur if the deprotection is not driven to completion or if one Boc group is more sterically accessible or electronically labile.
-
Use a Sufficient Excess of Acid: Ensure that enough acid is present to remove both Boc groups.
-
Prolong Reaction Time: Allow the reaction to proceed until the complete disappearance of the mono-Boc intermediate is observed by LC-MS.
-
Thermal Deprotection as an Alternative: In some cases, thermal deprotection in a high-boiling solvent might provide cleaner removal of both Boc groups.[3]
Diagram 3: Boc Deprotection Workflow
Caption: A general workflow for the acid-mediated deprotection of a di-Boc protected amine.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring and monitor by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the 2-[Bis(tert-Butoxycarbonyl)amino]-5-substituted pyrimidine (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Ensure adequate ventilation as gas evolves.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in removing residual TFA.
-
Workup: The resulting amine salt can be used directly or neutralized with a mild base during an aqueous workup.
References
Preventing homocoupling in Suzuki reactions of bromopyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of bromopyrimidines in Suzuki couplings, with a specific focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem with bromopyrimidines?
A1: Homocoupling is a common and problematic side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct.[1] This is highly undesirable because it consumes your valuable starting material, reduces the yield of the intended pyrimidine-containing product, and complicates purification, as the homocoupled product often has similar polarity to the desired molecule.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) intermediates can then promote the homocoupling of two boronic acid molecules, consuming the reagent and hindering the main catalytic cycle.[2][4] It has been shown that higher oxygen concentrations directly correlate with an increase in homocoupling byproducts.[2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must first be reduced in situ to the catalytically active Pd(0) form.[2][5] A common pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) but at the cost of your starting material.[2][5]
Troubleshooting & Optimization Guide
Q3: My reaction shows significant boronic acid homocoupling. How can I prevent this?
A3: Preventing homocoupling requires a multi-faceted approach focusing on rigorous exclusion of oxygen and careful selection of reaction components.
Create a Strictly Inert Atmosphere
Rigorously degassing your solvents and reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[2]
-
Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent(s) for an extended period (15-30 minutes) before adding reagents.[2]
-
Freeze-Pump-Thaw: For the most effective oxygen removal, freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeating this cycle at least three times is highly effective.[2]
-
Reaction Setup: Use a Schlenk flask or similar glassware that has been thoroughly evacuated and backfilled with an inert gas multiple times. Maintain a positive pressure of inert gas (e.g., via a balloon or bubbler) throughout the entire experiment.[2]
Choose the Right Palladium Source
Your choice of palladium can significantly influence the extent of homocoupling.
-
Use a Pd(0) Source: Starting directly with a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is highly recommended.[2][3] This bypasses the initial reduction step where homocoupling often occurs.[2]
-
Use Modern Precatalysts: Buchwald's G3 and G4 precatalysts are specifically designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize homocoupling and other side reactions.[3]
-
If Using a Pd(II) Source: If you must use a Pd(II) precatalyst, consider adding a mild reducing agent, like potassium formate, to facilitate the formation of Pd(0) without promoting significant homocoupling.[2][4]
Select an Appropriate Ligand and Base
For electron-deficient heteroaryl halides like bromopyrimidines, ligand and base selection is crucial.
-
Ligands: Use bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl halides.[2][6] These ligands accelerate the rate-determining oxidative addition step, allowing the desired cross-coupling to outpace the homocoupling side reaction.[2]
-
Bases: While a base is required to activate the boronic acid, an overly strong base can sometimes promote side reactions.[2] Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often preferred for Suzuki couplings involving sensitive substrates.[2][6]
Data Presentation
The following table summarizes the effect of various reaction parameters on the formation of homocoupling byproducts.
| Parameter | Recommended Action | Expected Impact on Homocoupling | Rationale |
| Atmosphere | Rigorously degas solvents (sparge or freeze-pump-thaw) and maintain an inert N₂ or Ar atmosphere.[2] | Decrease | Minimizes O₂, which promotes homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[2][3] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern G3/G4 precatalyst.[2][3] | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[2][5] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2][6] | Decrease | Accelerates the desired oxidative addition and reductive elimination steps, making cross-coupling kinetically favored over homocoupling.[2] |
| Base | Screen weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, KF).[2][6] | Decrease | A milder base can be sufficient for transmetalation without exacerbating side reactions. The choice is often substrate-dependent.[2] |
| Boron Source | Consider using more stable boronate esters (e.g., pinacol or MIDA esters).[2] | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[2] |
| Reagent Addition | Add the boronic acid/ester slowly via syringe pump.[2] | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[2] |
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the key chemical pathways.
References
Troubleshooting incomplete Boc deprotection of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete Boc deprotection of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine.
Troubleshooting Incomplete Deprotection
Incomplete removal of one or both tert-Butoxycarbonyl (Boc) protecting groups from this compound is a common challenge. This guide addresses potential causes and provides systematic solutions.
Problem 1: Incomplete or No Reaction
-
Symptom: TLC analysis shows predominantly starting material. ¹H NMR indicates the persistence of the Boc-protons signal (singlet around 1.4-1.5 ppm). LC-MS shows a major peak corresponding to the starting material.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Acid Strength or Equivalents | The electron-withdrawing nature of the 5-bromopyrimidine ring can decrease the basicity of the protected amino group, making deprotection more difficult. Increase the concentration or equivalents of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane).[1][2] |
| Inadequate Reaction Time or Temperature | Some deprotections, especially on sterically hindered or electron-deficient substrates, require longer reaction times or gentle heating. Extend the reaction time and monitor by TLC. If no progress is observed, consider carefully warming the reaction, keeping in mind the potential for side reactions. |
| Solvent Effects | The choice of solvent can significantly impact reaction efficiency. If using TFA in DCM, switching to neat TFA or using 4M HCl in dioxane may be more effective.[3] |
Problem 2: Selective Mono-Deprotection Instead of Full Deprotection
-
Symptom: TLC shows a new spot corresponding to the mono-Boc protected intermediate, in addition to starting material and/or the fully deprotected product. LC-MS confirms the presence of the mono-deprotected species.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Reagent or Reaction Time for Second Deprotection | The first Boc group may be more labile than the second. To achieve full deprotection, increase the equivalents of acid and/or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to optimize for the desired product. |
| Steric Hindrance | After the removal of the first Boc group, the remaining mono-Boc amine may be sterically less accessible. Consider more forcing conditions as described above. |
Problem 3: Formation of Side Products
-
Symptom: TLC shows multiple new spots. LC-MS indicates masses that do not correspond to the starting material, mono-, or di-deprotected products.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Debromination | The 5-bromo substituent may be susceptible to reduction under certain conditions, although this is less common with standard acidic deprotection. If debromination is suspected, confirm with mass spectrometry. Consider milder deprotection methods. |
| Alkylation of the Pyrimidine Ring | The tert-butyl cation generated during deprotection is electrophilic and can potentially alkylate the electron-rich pyrimidine ring, although the bromine substituent is deactivating. The use of scavengers like triisopropylsilane (TIS) can mitigate this.[4] |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The polarity of the products will differ significantly:
-
2-[Bis(Boc)amino]-5-bromopyrimidine (Starting Material): Least polar.
-
2-[(Boc)amino]-5-bromopyrimidine (Mono-deprotected): Intermediate polarity.
-
2-Amino-5-bromopyrimidine (Fully deprotected): Most polar.
Staining the TLC plate with ninhydrin can be very effective for visualizing the appearance of the free amine, which typically yields a colored spot.[3] You can also use ¹H NMR spectroscopy to monitor the disappearance of the Boc singlet at approximately 1.4-1.5 ppm.[5]
Q2: I want to achieve selective mono-deprotection. How can I control the reaction?
A2: Achieving selective mono-deprotection requires careful control of reaction conditions.
-
Use of Milder Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively cleave one Boc group.[6]
-
Thermal Deprotection: Heating the substrate in a suitable solvent may allow for selective removal of one Boc group due to differential stability. This method avoids strong acids.[7]
-
Careful Stoichiometry and Temperature Control: Using a limited amount of a strong acid (e.g., 1-1.2 equivalents of TFA) at low temperatures and carefully monitoring the reaction can favor mono-deprotection.
Q3: What are some alternative, milder deprotection methods if my substrate is sensitive to strong acids?
A3: For substrates with other acid-labile functional groups, consider the following:
-
Oxalyl Chloride in Methanol: This provides a mild and selective method for N-Boc deprotection.[1][2][3][8]
-
Thermal Deprotection: As mentioned, heating in a suitable solvent can effect deprotection without the need for an acid catalyst.[7]
Q4: What is the expected ¹H NMR chemical shift for the Boc protons?
A4: The protons of the tert-butyl group in a Boc-protected amine typically appear as a singlet in the ¹H NMR spectrum at approximately 1.4-1.5 ppm.[5] The disappearance of this signal is a strong indicator of successful deprotection.
Experimental Protocols
Protocol 1: Standard Full Deprotection with TFA/DCM
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
For work-up, the resulting TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) during an aqueous workup, followed by extraction with a suitable organic solvent.
Protocol 2: Selective Mono-Deprotection with Zinc Bromide
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂, 2-3 equivalents) and stir the reaction at room temperature.[9]
-
Monitor the reaction closely by TLC or LC-MS for the formation of the mono-deprotected product.
-
Upon optimal conversion, quench the reaction and proceed with a standard aqueous workup.
Visualizations
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. rsc.org [rsc.org]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Improving Catalyst Efficiency for 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine Coupling
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound often challenging?
A1: The coupling of this substrate can be difficult due to a combination of factors. The two bulky tert-Butoxycarbonyl (Boc) protecting groups create significant steric hindrance around the pyrimidine ring, which can impede the approach of the palladium catalyst to the C-Br bond for the crucial oxidative addition step.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[2]
Q2: What is the best starting point for selecting a catalyst and ligand for this reaction?
A2: For sterically hindered and electron-rich heteroaryl halides, modern catalyst systems employing bulky, electron-rich phosphine ligands are the most effective starting point.[1] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad utility in challenging cross-coupling reactions.[3][4] These ligands promote the formation of the active, monoligated Pd(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step.[1] Using advanced, pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) can also improve reaction consistency and activity.
Q3: Can the Bis(Boc) protecting group cause side reactions?
A3: While the Bis(Boc) group is generally stable, the strong bases often used in cross-coupling reactions (e.g., NaOtBu) could potentially lead to its partial or complete cleavage, especially at elevated temperatures. If deprotection is observed, screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is recommended.[3][5]
Q4: How do I choose the appropriate base for my coupling reaction?
A4: The choice of base is critical and highly dependent on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig). For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used, often with a water/organic solvent mixture.[5][6] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required to deprotonate the amine coupling partner, though weaker bases can sometimes be effective.[3][5] The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes substrate decomposition or Boc-group cleavage.[7]
Q5: What are the most common side reactions and how can they be minimized?
A5: Common side reactions include:
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen. This can be caused by certain bases or impurities acting as hydride sources.[5] Minimizing reaction time and screening different bases can mitigate this.
-
Protodeboronation: In Suzuki couplings, this is the hydrolysis of the boronic acid/ester back to the corresponding arene.[5] Using boronic pinacol esters, which are more stable, and ensuring anhydrous conditions can reduce this side reaction.
-
Homocoupling: The dimerization of the boronic acid or the pyrimidine starting material. This is often promoted by the presence of oxygen.[5] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield / Conversion | 1. Catalyst Inhibition/Deactivation: Pyrimidine nitrogens are coordinating to the palladium center.[2] 2. Ineffective Oxidative Addition: The C-Br bond is sterically hindered by the Bis(Boc) groups.[1] 3. Inactive Catalyst: The Pd(0) species is not forming efficiently from the precatalyst, or it has decomposed. 4. Suboptimal Base/Solvent: The chosen base is too weak, or solubility of reagents is poor.[8] | 1. Switch Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) to favor the active catalytic species.[1][6] 2. Increase Catalyst Loading: Modestly increase the catalyst loading from 1-2 mol% to 3-5 mol%. 3. Screen Bases: Test a range of bases from strong (NaOtBu) to weaker (K₃PO₄, Cs₂CO₃).[6] 4. Change Solvent: Ensure all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, or THF.[3][6] 5. Increase Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. |
| Side Product Formation | 1. Protodeboronation (Suzuki): The boronic acid is unstable under the reaction conditions.[5] 2. Hydrodehalogenation: The bromine is being replaced by hydrogen.[5] 3. Homocoupling of Boronic Acid: Oxygen is present in the reaction.[5] | 1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. 2. Ensure Anhydrous Conditions: For Suzuki reactions prone to protodeboronation, use anhydrous solvents and reagents. 3. Optimize Base: A milder base might reduce the rate of protodeboronation or hydrodehalogenation. 4. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction Temperature is Too High: The catalyst complex is not stable at the set temperature. 2. Oxygen Contamination: Air is leaking into the reaction vessel, causing oxidation and precipitation of Palladium black. | 1. Lower Temperature: Optimize the reaction to run at the lowest effective temperature. 2. Improve Inert Atmosphere: Ensure all glassware is properly dried and the system is purged thoroughly with an inert gas. Use degassed solvents.[5] |
Data Presentation
Disclaimer: The following tables present data from model systems involving 5-bromopyrimidine or closely related heteroaryl substrates due to a lack of published data for this compound. These conditions serve as a strong starting point for optimization.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | Phenylboronic acid | ~95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 4-Methoxyphenylboronic acid | ~92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 24 | Phenylboronic acid | ~75 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 16 | Thiophene-2-boronic acid | ~88 |
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine [3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Amine Partner | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | N-Methylaniline | 94 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | Morpholine | 85 |
| Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | Aniline | 91 |
| Pd(OAc)₂ (1) | RuPhos (2) | LHMDS (1.4) | THF | 80 | 10 | Benzylamine | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Starting Point)
-
Preparation: To a flame-dried Schlenk flask, add 2-[Bis(Boc)amino]-5-bromopyrimidine (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[3]
-
Solvent Addition: Add degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Starting Point)
-
Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[3]
-
Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.4 equiv.), 2-[Bis(Boc)amino]-5-bromopyrimidine (1.0 equiv.), and the amine coupling partner (1.2 equiv.).[3]
-
Solvent Addition: Add anhydrous, degassed toluene (to ~0.1 M) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) in a preheated oil bath. Monitor progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reaction optimization.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Minimizing protodebromination of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Technical Support Center: 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of protodebromination during palladium-catalyzed cross-coupling reactions. Here, we provide in-depth, field-proven insights and actionable protocols to enhance your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination and why is it a problem with my 2-[Bis(Boc)amino]-5-bromopyrimidine substrate?
A1: Protodebromination is an undesired side reaction in which the bromine atom on your pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 2-[Bis(Boc)amino]pyrimidine as a byproduct.[1] This consumes your starting material and reduces the yield of your desired cross-coupled product.
The substrate, 2-[Bis(Boc)amino]-5-bromopyrimidine, is particularly susceptible to this side reaction due to a combination of electronic factors. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the C5-Br bond reactive towards oxidative addition to the palladium catalyst.[2][3] However, the 2-[Bis(Boc)amino] group is strongly electron-donating, which can influence the stability of key intermediates in the catalytic cycle and potentially favor pathways leading to protodebromination.
Q2: How can I quickly determine if protodebromination is occurring in my reaction?
A2: The most effective way to identify protodebromination is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. You should look for a byproduct with a mass corresponding to your starting material minus the mass of bromine and plus the mass of a hydrogen atom. This byproduct, 2-[Bis(Boc)amino]pyrimidine, will have a distinct retention time and mass-to-charge ratio compared to your starting material and desired product.
Q3: Is the choice of palladium catalyst and ligand critical to preventing this side reaction?
A3: Absolutely. The choice of the palladium catalyst and, more importantly, the phosphine ligand, is one of the most critical factors in minimizing protodebromination. The ligand influences the electron density and steric environment of the palladium center, which in turn affects the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the undesired protodebromination pathway. For electron-rich substrates like yours, ligands that promote rapid reductive elimination are often preferred as this can outcompete the protodebromination pathway.
Troubleshooting Guide: Minimizing Protodebromination
This section provides detailed troubleshooting strategies for minimizing protodebromination of 2-[Bis(Boc)amino]-5-bromopyrimidine in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
Issue 1: Significant Formation of Protodebrominated Byproduct (>10%)
Root Cause Analysis:
The formation of the protodebrominated byproduct can be attributed to several factors within the catalytic cycle. A simplified representation of the competing pathways is shown below. The desired cross-coupling pathway is shown in green, while the undesired protodebromination pathway is in red. The key to minimizing the side reaction is to favor the rate of reductive elimination (k_red) over the rate of protodebromination (k_proto).
References
Technical Support Center: Suzuki Coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of the sterically hindered and potentially base-sensitive substrate, 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine. This document provides troubleshooting advice and optimized protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is failing or giving very low yields. What are the primary causes?
A1: Low conversion with this substrate typically stems from two main issues: steric hindrance and catalyst inhibition.
-
Steric Hindrance: The 2-[Bis(tert-Butoxycarbonyl)amino] group is exceptionally bulky, which can significantly slow down the key steps of the catalytic cycle, particularly transmetalation.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[1]
-
Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation and preventing it from participating in the reaction.[1]
-
Suboptimal Base: An inappropriate base may not be strong enough to promote the formation of the reactive boronate species, which is necessary for transmetalation to occur.[3][4][5]
Troubleshooting Steps:
-
Employ Bulky, Electron-Rich Ligands: Switch from standard phosphine ligands to modern Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands accelerate the crucial catalytic steps and are designed for challenging, sterically hindered substrates.[1]
-
Optimize Base Selection: Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are effective at promoting the reaction without causing significant degradation of the starting material.[7][8]
Q2: I'm observing significant deprotection of one or both Boc groups. How can I prevent this?
A2: The N,N-diBoc group, which is an imide equivalent, is susceptible to cleavage under certain basic conditions, a common side reaction with this substrate.[9]
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu, KOtBu). These are highly likely to cause rapid cleavage of the Boc protecting groups.[8]
-
Use Weaker Inorganic Bases: The preferred bases are potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8][9] While Cs₂CO₃ is a stronger base and can sometimes improve yields, it also increases the risk of deprotection compared to K₃PO₄ or K₂CO₃.[10]
-
Consider Fluoride-Based Activation: Powdered potassium fluoride (KF) can be used to activate the boronic acid and is a much milder base, making it a good option if deprotection is a persistent issue.[4]
-
Control Reaction Temperature and Time: Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed, preventing prolonged exposure to basic conditions.
Q3: What is the mechanistic role of the base, and how does that influence my choice for this specific reaction?
A3: The base plays a critical role in the Suzuki-Miyaura coupling by activating the organoboron species.[5][7] In the absence of a base, the transmetalation step is generally too slow to occur.[5]
There are two primary proposed pathways for this activation:
-
Boronate Pathway: The base reacts with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This anionic species more readily transfers its organic group to the palladium center during transmetalation.[3][11]
-
Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium complex [Ar-Pd-X] to form a palladium hydroxide complex [Ar-Pd-OH]. This complex then reacts with the neutral boronic acid.[8][11]
For 2-[Bis(Boc)amino]-5-bromopyrimidine, the goal is to choose a base that is strong enough to facilitate one of these pathways efficiently but not so strong that it cleaves the sensitive protecting groups. This is why moderately basic salts like K₃PO₄ and Cs₂CO₃ are often ideal, as they strike a good balance between reactivity and functional group compatibility.[7][8]
Q4: I am seeing significant amounts of protodeboronation of my boronic acid. What can I do to minimize this side reaction?
A4: Protodeboronation is a competitive side reaction where the boronic acid is cleaved by a proton source, which can be exacerbated by the basic reaction conditions.[12][13] This is particularly problematic with electron-deficient or heteroaryl boronic acids.
Troubleshooting Steps:
-
Use Boronic Esters: Switch from the boronic acid to its corresponding pinacol ester (Bpin). Boronic esters are more stable and less prone to protodeboronation.[14]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Water can be a proton source for this side reaction.
-
Use the Mildest Effective Base: Start with a weaker base like K₂CO₃ or KF, which are less likely to promote protodeboronation.[12][15]
Quantitative Data Summary
The optimal conditions for this specific substrate require careful balancing of reactivity and stability. The following table provides representative starting points for optimization based on conditions used for similarly challenging sterically hindered heteroaryl halides.
Table 1: Representative Base and Ligand Combinations for Suzuki Coupling of Hindered Bromopyrimidines
| Base (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Expected Outcome / Remarks |
| K₃PO₄ (2.0-3.0) | Pd₂(dba)₃ (1-2) | XPhos (2-5) | 1,4-Dioxane | 100 | Recommended Starting Point. Balances good reactivity with a low risk of Boc deprotection.[1] |
| Cs₂CO₃ (2.0) | Pd(OAc)₂ (2) | SPhos (4) | Toluene / H₂O | 100-110 | Higher reactivity may be needed for challenging coupling partners. Monitor closely for deprotection.[10] |
| K₂CO₃ (3.0) | Pd(PPh₃)₄ (5) | - | Dioxane / H₂O | 90 | "Classic" conditions. Likely insufficient for this substrate but offers the lowest risk of deprotection.[16][17] |
| KF (3.0) | Pd(OAc)₂ (2) | RuPhos (4) | THF | 70 | A mild option if Boc cleavage is the primary issue. Reaction rates may be slower.[4][15] |
Visual Guides
Experimental Workflow
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Troubleshooting Logic for Base Selection
Caption: Troubleshooting guide for base selection and side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-[Bis(Boc)amino]-5-bromopyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.5 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-[Bis(Boc)amino]-5-bromopyrimidine (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (1.5 mol%) and XPhos (3.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to a typical concentration of 0.1 M with respect to the bromopyrimidine).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
Interpreting the 1H NMR Spectrum of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone of this process. This guide provides a detailed interpretation of the 1H NMR spectrum of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, comparing it with structurally related compounds to understand the influence of various substituents on the pyrimidine ring's proton chemical shifts.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of the title compound is predicted to exhibit two main signals: a singlet in the aromatic region corresponding to the two equivalent protons on the pyrimidine ring, and a singlet in the aliphatic region corresponding to the protons of the two tert-butoxycarbonyl (Boc) protecting groups.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4/H6 | ~ 8.8 - 9.0 | Singlet (s) | 2H |
| -C(CH₃)₃ | ~ 1.5 | Singlet (s) | 18H |
Comparative Analysis of 1H NMR Spectra
To understand the predicted chemical shifts, a comparison with simpler, related molecules is essential. The following table summarizes the experimental 1H NMR data for pyrimidine, 2-aminopyrimidine, 5-bromopyrimidine, and 2-amino-5-bromopyrimidine.
Table 2: Experimental 1H NMR Data for Pyrimidine and its Derivatives
| Compound | H2 (δ, ppm) | H4/H6 (δ, ppm) | H5 (δ, ppm) |
| Pyrimidine | 9.26 (s) | 8.78 (d) | 7.38 (t) |
| 2-Aminopyrimidine | - | 8.28 (d) | 6.56 (t) |
| 5-Bromopyrimidine | 9.15 (s) | 8.83 (s) | - |
| 2-Amino-5-bromopyrimidine | - | 8.35 (s) | - |
Analysis of Substituent Effects:
-
Amino Group (-NH₂): The introduction of an electron-donating amino group at the 2-position in 2-aminopyrimidine causes a significant upfield shift (shielding) of the H4/H6 and H5 protons compared to the parent pyrimidine. This is due to the increased electron density on the pyrimidine ring.
-
Bromine Atom (-Br): The electron-withdrawing bromine atom at the 5-position in 5-bromopyrimidine leads to a slight downfield shift (deshielding) of the H2 and H4/H6 protons.
-
Combined Effect in 2-Amino-5-bromopyrimidine: In this molecule, the two protons at the 4 and 6 positions are equivalent and appear as a singlet at approximately 8.35 ppm. This chemical shift is downfield compared to 2-aminopyrimidine, demonstrating the deshielding effect of the bromine atom.
-
Bis(tert-Butoxycarbonyl)amino Group [-N(Boc)₂]: The two bulky, electron-withdrawing Boc groups on the amino functionality in the target molecule are expected to have a significant deshielding effect on the pyrimidine ring protons (H4 and H6). This is due to both the inductive effect of the carbonyl groups and potential conformational changes that alter the electronic environment of the ring. Therefore, the singlet for H4/H6 in this compound is predicted to be further downfield than in 2-amino-5-bromopyrimidine.
-
tert-Butyl Protons: The 18 protons of the two tert-butyl groups are chemically equivalent and are expected to produce a sharp singlet at approximately 1.5 ppm, a characteristic region for Boc-protected amines.
Experimental Protocol for 1H NMR Spectroscopy
A standard protocol for acquiring a 1H NMR spectrum of the title compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for better signal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID) to obtain the final spectrum.
Logical Workflow for 1H NMR Spectrum Interpretation
The following diagram illustrates the logical steps involved in interpreting the 1H NMR spectrum of a substituted pyrimidine.
Caption: A flowchart outlining the systematic approach to interpreting a 1H NMR spectrum for structural elucidation.
Navigating the Analysis of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine Reaction Products: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the precise analysis of reaction products is paramount to ensuring the purity, structure, and ultimate success of a synthesized compound. This guide provides a comprehensive comparison of analytical techniques for the characterization of reaction products of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in the synthesis of various bioactive molecules. We delve into the utility of 13C NMR spectroscopy and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-VIS Spectroscopy, supported by experimental data and detailed protocols.
The structural elucidation and purity assessment of this compound and its subsequent reaction products are critical checkpoints in synthetic chemistry. The molecule's structure, featuring a substituted pyrimidine ring, presents a unique analytical challenge that can be addressed by a variety of techniques. While 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail in structural characterization, a multi-faceted analytical approach is often necessary for comprehensive quality control.
13C NMR Analysis: A Powerful Tool for Structural Verification
13C NMR spectroscopy stands as a definitive method for the structural elucidation of organic molecules by providing detailed information about the carbon framework. For this compound, the 13C NMR spectrum is predicted to exhibit distinct signals for each carbon atom, allowing for unambiguous confirmation of the compound's synthesis.
Predicted 13C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| C=O (Boc) | ~151 | Singlet |
| C2 (Pyrimidine) | ~158 | Singlet |
| C4 (Pyrimidine) | ~160 | Singlet |
| C5 (Pyrimidine) | ~108 | Singlet |
| C6 (Pyrimidine) | ~157 | Singlet |
| Quaternary C (Boc) | ~84 | Singlet |
| CH3 (Boc) | ~28 | Quartet |
Note: These are predicted values and may vary slightly in experimental conditions.
In a typical reaction, such as the deprotection of the tert-Butoxycarbonyl (Boc) groups to yield 2-amino-5-bromopyrimidine, 13C NMR can be used to monitor the disappearance of the Boc-related signals (C=O, quaternary carbon, and methyl carbons) and the appearance of signals corresponding to the unprotected amine.
Comparative Analysis of Analytical Techniques
While 13C NMR is invaluable for structural confirmation, a combination of chromatographic and other spectroscopic techniques is essential for a complete analysis of reaction mixtures, including purity assessment and quantification of byproducts.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| 13C NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed carbon framework, functional groups, stereochemistry | Unambiguous structural elucidation | Low sensitivity, requires higher sample concentration, longer acquisition times[1] |
| HPLC (UV Detection) | Differential partitioning between stationary and mobile phases | Purity, quantification of components, separation of isomers | High sensitivity, quantitative, high-throughput | Requires reference standards for identification, limited structural information[2][3] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides molecular formula, compatible with chromatography | Isomers may not be distinguishable, fragmentation can be complex to interpret[4][5] |
| UV-VIS Spectroscopy | Electronic transitions in conjugated systems | Presence of chromophores, quantification | Simple, rapid, cost-effective for quantitative analysis of known compounds[6][7][8] | Limited structural information, susceptible to interference from absorbing impurities[9] |
Experimental Protocols
13C NMR Spectroscopy
A general protocol for obtaining a 13C NMR spectrum of a pyrimidine derivative is as follows:
-
Sample Preparation: Dissolve 10-50 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and match the probe for the 13C frequency.
-
Data Acquisition: Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). Use a pulse program with proton decoupling to simplify the spectrum. The number of scans will depend on the sample concentration and can range from several hundred to several thousand to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is typically used to ensure proper relaxation of the carbon nuclei.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference it to the solvent peak or an internal standard (e.g., TMS).
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method for the analysis of pyrimidine derivatives:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm or 275 nm).[6][7]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
For analysis by Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system.
-
Ionization: Use positive or negative ion mode depending on the analyte's ability to be protonated or deprotonated. For brominated compounds, the characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key diagnostic feature.[10]
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition.
UV-VIS Spectroscopy
For quantitative analysis using UV-VIS spectroscopy:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-VIS region of interest (e.g., ethanol, methanol, or water).
-
Standard Curve Preparation: Prepare a series of standard solutions of the pure compound of known concentrations.
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the unknown sample at a concentration that falls within the range of the standard curve and measure its absorbance.
-
Quantification: Determine the concentration of the unknown sample from the calibration curve.
Visualizing the Process
To better illustrate the context of this analytical comparison, the following diagrams outline the reaction pathway, a general analytical workflow, and a comparative model of the discussed techniques.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. researchgate.net [researchgate.net]
- 3. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine vs. 2-amino-5-bromopyrimidine in Synthetic Applications
For researchers, scientists, and drug development professionals, the choice of building blocks is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine and its unprotected counterpart, 2-amino-5-bromopyrimidine, in common cross-coupling reactions. By presenting supporting experimental data and detailed protocols, this document aims to empower chemists to make informed decisions for their synthetic strategies.
The strategic introduction of functional groups onto a heterocyclic core is a cornerstone of modern medicinal chemistry. Both this compound and 2-amino-5-bromopyrimidine serve as valuable intermediates for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The primary distinction between these two reagents lies in the protection of the 2-amino group with two tert-Butoxycarbonyl (Boc) groups. This modification significantly alters the substrate's electronic properties and reactivity, offering both advantages and disadvantages in various synthetic transformations.
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The free amino group in 2-amino-5-bromopyrimidine can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. The bis-Boc protection in this compound mitigates these issues, often leading to cleaner reactions and higher yields. However, this protection necessitates an additional deprotection step, adding to the overall synthetic sequence.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following table summarizes representative data for the coupling of both pyrimidine derivatives with arylboronic acids.
| Coupling Partner | Pyrimidine Substrate | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 2-amino-5-bromopyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 12 | 88 | [1] |
| Phenylboronic acid | 2-amino-5-bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 12-24 | 85 | [1] |
| 4-Methoxyphenylboronic acid | 2-[Bis(Boc)amino]-5-bromopyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-12 | >90 (expected) | Representative |
| Phenylboronic acid | 2-[Bis(Boc)amino]-5-bromopyrimidine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-12 | >90 (expected) | Representative |
Note: Yields for 2-[Bis(Boc)amino]-5-bromopyrimidine are expected values based on similar N-protected systems, as direct comparative data is limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The free amino group of 2-amino-5-bromopyrimidine can interfere with this reaction, making the bis-Boc protected version a more suitable substrate in many cases.
| Amine | Pyrimidine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | 2-amino-5-bromopyrimidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12 | Moderate | [2] |
| Aniline | 2-amino-5-bromopyrimidine | Pd(OAc)₂ / dppf | NaOtBu | Toluene | 80-100 | 12 | Moderate | [3] |
| Morpholine | 2-[Bis(Boc)amino]-5-bromopyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-8 | High | Representative |
| Aniline | 2-[Bis(Boc)amino]-5-bromopyrimidine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 4-8 | High | Representative |
Note: Yields for both substrates can vary significantly based on the specific amine and reaction conditions. The data for the bis-Boc protected compound are representative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Similar to other palladium-catalyzed reactions, the unprotected amino group can influence the outcome of the reaction.
| Alkyne | Pyrimidine Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 2-amino-5-bromopyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 3-16 | 75-90 | [4][5] |
| 1-Hexyne | 2-amino-5-bromopyrimidine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 20 | ~90 | Representative |
| Phenylacetylene | 2-[Bis(Boc)amino]-5-bromopyrimidine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 2-6 | High | Representative |
| 1-Hexyne | 2-[Bis(Boc)amino]-5-bromopyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 2-6 | High | Representative |
Note: The presented data is based on general protocols and may require optimization for specific substrates.
Experimental Protocols
Synthesis of this compound[6]
Materials:
-
2-amino-5-bromopyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in DMF, add DMAP (0.1 eq) and Boc₂O (2.2 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford this compound.
General Protocol for Suzuki-Miyaura Coupling of 2-amino-5-bromopyrimidine[1]
Materials:
-
2-amino-5-bromopyrimidine
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a reaction vessel, combine 2-amino-5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-[Bis(Boc)amino]-5-bromopyrimidine
Materials:
-
2-[Bis(Boc)amino]-5-bromopyrimidine
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 2-[Bis(Boc)amino]-5-bromopyrimidine and the amine.
-
Add toluene, seal the tube, and heat to 100 °C with stirring for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling of 2-amino-5-bromopyrimidine[4][5]
Materials:
-
2-amino-5-bromopyrimidine
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
CuI (0.1 eq)
-
Et₃N (2.0 eq)
-
DMF (degassed)
Procedure:
-
To a reaction flask, add 2-amino-5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Flush the flask with an inert gas.
-
Add DMF and Et₃N, followed by the terminal alkyne.
-
Stir the mixture at 80 °C for 3-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Deprotection of 2-[Bis(Boc)amino]-5-arylpyrimidine[7][8]
Materials:
-
2-[Bis(Boc)amino]-5-arylpyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-[Bis(Boc)amino]-5-arylpyrimidine in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting crude amine can be purified by an appropriate workup, such as neutralization with a base and extraction, followed by column chromatography if necessary.
Visualization of Synthetic Workflows
Caption: Comparative synthetic workflows.
The diagram above illustrates the synthetic pathways using either 2-amino-5-bromopyrimidine or its bis-Boc protected counterpart. The route with the unprotected amine is more direct, while the protected route involves additional protection and deprotection steps.
Caption: Decision-making for reagent selection.
This decision tree provides a logical framework for selecting the appropriate starting material based on the specific challenges anticipated in the planned synthesis.
Conclusion
The choice between this compound and 2-amino-5-bromopyrimidine is a trade-off between reaction efficiency and step economy.
2-amino-5-bromopyrimidine offers a more direct and atom-economical route to the final product. However, the presence of the free amino group can lead to challenges in palladium-catalyzed cross-coupling reactions, potentially requiring more extensive optimization of reaction conditions to mitigate catalyst inhibition and side reactions.
This compound , on the other hand, generally provides cleaner reactions and higher yields in cross-coupling reactions due to the masking of the reactive amino group. This reliability can be a significant advantage, particularly in the context of library synthesis or when dealing with sensitive substrates. The main drawback is the need for additional protection and deprotection steps, which adds to the overall length of the synthesis.
Ultimately, the optimal choice will depend on the specific synthetic target, the complexity of the molecule, and the resources available for process optimization. For complex syntheses where achieving high yields and minimizing side products is paramount, the use of the bis-Boc protected pyrimidine is often the more prudent approach. For simpler targets or when a shorter synthetic route is a priority, careful optimization of reactions with 2-amino-5-bromopyrimidine can be a viable and efficient strategy.
References
Alternative reagents to 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine for C-C coupling
A Comparative Guide to Alternative Reagents for C-C Coupling of 2-Aminopyrimidine Scaffolds
For researchers and professionals in drug development, the synthesis of 2-amino-5-arylpyrimidines and related structures is a critical step in the creation of novel therapeutics. The reagent 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine has been a common starting material for these syntheses via C-C coupling reactions. However, the use of a bulky and potentially costly protecting group strategy necessitates an evaluation of alternative, more streamlined synthetic routes. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid in the selection of the most efficient synthetic strategy.
The primary alternatives to the use of this compound for the synthesis of 2-amino-5-substituted pyrimidines can be categorized into three main strategies:
-
Direct C-C Coupling of Unprotected 2-Amino-5-bromopyrimidine: This approach circumvents the need for protection and deprotection steps, offering a more atom-economical route.
-
Alternative Protecting Groups: Employing different protecting groups for the 2-amino functionality can offer advantages in terms of cost, stability, and ease of removal.
-
Two-Step Approach using 2-Chloro-5-bromopyrimidine: This strategy involves an initial C-C coupling at the more reactive C-Br bond, followed by a subsequent amination at the C-Cl position.
This guide will now delve into a detailed comparison of these strategies, presenting quantitative data, experimental protocols, and visual workflows to inform your synthetic planning.
Performance Comparison of Alternative Reagents
The choice of reagent and synthetic strategy significantly impacts reaction efficiency, yield, and overall cost. The following tables provide a comparative summary of the performance of this compound and its alternatives in various palladium-catalyzed C-C coupling reactions.
Table 1: Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-[Bis(Boc)amino]-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 | [Hypothetical data based on similar reactions] |
| 2-Amino-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [1] |
| 2-Amino-5-bromopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 | [1] |
| 2-Chloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | >95 | [2] |
| 2-Acetylamino-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~80-90 | [3] |
Table 2: Sonogashira Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-[Bis(Boc)amino]-5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | ~90 | [Hypothetical data based on similar reactions] |
| 2-Amino-5-bromopyrimidine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 | [4] |
| 2-Amino-5-bromopyrimidine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [4] |
| 2-Chloro-5-bromopyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 16 | ~90 | [5] |
Table 3: Heck Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromopyridine (analogous) | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 130 | 4 | 99 | [6] |
| 2-Amino-5-bromopyridine (analogous) | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 130 | 4 | ~90 | [6] |
Table 4: Stille Coupling
| Reagent | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine (core structure) | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 110 | 18 | ~70-80 | [General protocol] |
| 5,5'-Dibromo-2,2'-bipyridine (analogous) | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 24 | ~80 | [7] |
Experimental Protocols
Detailed methodologies for the key alternative strategies are provided below.
Protocol 1: Direct Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar aminopyridine.[1]
Materials:
-
2-Amino-5-bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 2-amino-5-bromopyrimidine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 2-amino-5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via 2-Chloro-5-bromopyrimidine
This two-step protocol involves an initial Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Step A: Suzuki-Miyaura Coupling of 2-Chloro-5-bromopyrimidine [2]
Materials:
-
2-Chloro-5-bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask, combine 2-chloro-5-bromopyrimidine, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent system.
-
Heat the mixture to 90 °C and monitor by TLC or LC-MS.
-
After completion, perform a standard aqueous workup and extract with an organic solvent.
-
Purify the crude 2-chloro-5-arylpyrimidine intermediate by column chromatography.
Step B: Buchwald-Hartwig Amination of 2-Chloro-5-arylpyrimidine [2]
Materials:
-
2-Chloro-5-arylpyrimidine (from Step A) (1.0 eq)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or ammonia gas) or a primary/secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Inert atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene, followed by the 2-chloro-5-arylpyrimidine and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor for completion.
-
Upon completion, cool the reaction and perform an appropriate workup.
-
Purify the final 2-amino-5-arylpyrimidine product by column chromatography.
Visualizing the Synthetic Workflow
To better illustrate the alternative synthetic pathways, the following diagrams outline the experimental workflows.
Caption: Comparison of synthetic workflows for 2-amino-5-arylpyrimidine synthesis.
Role in Drug Discovery: Inhibition of Kinase Signaling Pathways
2,5-Disubstituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing as core components of protein kinase inhibitors.[8][9] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.
Key kinase families targeted by aminopyrimidine-based inhibitors include:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR signaling can block angiogenesis, the formation of new blood vessels that tumors need to grow.[10][11][12]
-
EGFR (Epidermal Growth Factor Receptor): Overactivation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.[8][13]
-
Akt (Protein Kinase B): As a central node in cell survival pathways, Akt is a prime target for cancer therapy.[14][15][16]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell growth and proliferation, and its inhibition is a key strategy in cancer treatment.[17][18]
The diagram below illustrates a simplified, representative signaling pathway involving these kinases and how a 2-amino-5-arylpyrimidine inhibitor can intervene.
Caption: Inhibition of kinase signaling pathways by 2-amino-5-arylpyrimidine derivatives.
Conclusion
The synthesis of 2-amino-5-arylpyrimidines can be achieved through several effective strategies, each with its own set of advantages and considerations.
-
Direct coupling of 2-amino-5-bromopyrimidine offers the most straightforward and atom-economical approach, avoiding protection/deprotection steps. This method has shown high yields in various C-C coupling reactions.[1][4]
-
The use of alternative protecting groups to the bulky bis-Boc can provide more cost-effective and streamlined syntheses, although direct comparative data for a wide range of protecting groups is still emerging.
-
The two-step strategy using 2-chloro-5-bromopyrimidine provides a robust and versatile alternative. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, first through a high-yielding C-C coupling at the 5-position, followed by a well-established amination at the 2-position.[2]
The choice of the optimal reagent and strategy will depend on the specific synthetic goals, scale, and cost considerations of the research program. The data and protocols presented in this guide provide a solid foundation for making an informed decision to accelerate the discovery and development of novel pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands for Suzuki Coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals: Optimizing C-C Bond Formation in the Synthesis of Pyrimidine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical application of this reaction is the synthesis of substituted pyrimidines, which are key scaffolds in numerous pharmaceutical agents. The successful coupling of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine with various boronic acids is highly dependent on the judicious selection of the phosphine ligand, which plays a pivotal role in the catalytic cycle. This guide provides an objective comparison of commonly employed phosphine ligands for this specific transformation, supported by experimental data from analogous systems, to aid in the selection of the optimal catalytic system.
Performance Comparison of Phosphine Ligands
The choice of phosphine ligand significantly impacts the yield and efficiency of the Suzuki coupling of this compound. The electronic and steric properties of the ligand influence the key steps of the catalytic cycle, including oxidative addition and reductive elimination. While direct comparative data for this exact substrate is limited in the public domain, extensive studies on structurally similar 2-amino-5-bromopyridines and other challenging heteroaryl bromides provide a strong basis for ligand selection.
Bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos and XPhos), are generally highly effective for coupling electron-rich and potentially coordinating heteroaryl halides.[1][2][3] Traditional phosphine ligands like triphenylphosphine (PPh₃) can also be effective, particularly in less demanding couplings.[1]
Below is a summary of the expected performance of different phosphine ligands in the Suzuki coupling of this compound with a representative arylboronic acid, based on data from analogous systems.
| Phosphine Ligand | Palladium Precursor | Base | Solvent System | Typical Yield (%)[1] | Key Characteristics |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | Expected High | Highly active for challenging substrates, including heteroaryl chlorides.[2][3] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | Expected High | Versatile and effective for a broad range of sterically hindered substrates.[4] |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | A standard, cost-effective ligand, suitable for less sterically demanding couplings.[1] |
| cBRIDP | Pd(OAc)₂ | K₃PO₄ | Toluene | Expected High | A recently developed ligand showing high efficiency in challenging couplings. |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 2-MeTHF | Good to High | Effective for a range of Suzuki-Miyaura couplings. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Evacuate the vessel and backfill with an inert gas (repeat this cycle three times).
-
Add the palladium precursor and the phosphine ligand under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Comparative Analysis of LC-MS for Reaction Monitoring of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Guide to LC-MS Analysis and Alternative Methodologies in the Synthesis of a Key Pyrimidine Intermediate.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction mixtures in the synthesis of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine. This key intermediate is crucial in the development of various therapeutic agents. We will delve into detailed experimental protocols, present comparative data on potential impurities, and explore alternative analytical techniques.
Introduction
The synthesis of this compound involves the protection of the amino group of 2-amino-5-bromopyrimidine using di-tert-butyl dicarbonate (Boc)₂O. Monitoring the progress of this reaction is critical to ensure optimal yield and purity of the final product. LC-MS has emerged as a powerful and widely adopted technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information of the components in a complex reaction mixture. This allows for the simultaneous monitoring of the starting material, the desired product, and any reaction byproducts or impurities.
LC-MS Analysis: A Detailed Protocol
A robust LC-MS method is essential for the accurate monitoring of the reaction progress and the identification of impurities. Below is a typical protocol that can be adapted and optimized for specific laboratory conditions.
Experimental Protocol: UPLC-MS Analysis
-
Instrumentation: A high-performance liquid chromatography (UPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for separating the nonpolar Boc-protected compound from the more polar starting material.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to achieve good separation of all components within a reasonable timeframe. A typical gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-7 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/Hr
-
Data Presentation: Monitoring Reaction Components
The primary goal of the LC-MS analysis is to monitor the consumption of the starting material and the formation of the product and impurities. The following table summarizes the expected molecular weights and potential retention times for the key components in the reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Typical Retention Time (min) |
| 2-Amino-5-bromopyrimidine (Starting Material) | C₄H₄BrN₃ | 173.00 | 173.9/175.9 (Br isotope) | ~1.5 |
| This compound (Product) | C₁₄H₂₀BrN₃O₄ | 374.23 | 374.1/376.1 (Br isotope) | ~4.8 |
| 2-(tert-Butoxycarbonylamino)-5-bromopyrimidine (Mono-Boc Impurity) | C₉H₁₂BrN₃O₂ | 274.11 | 274.0/276.0 (Br isotope) | ~3.2 |
| Di-tert-butyl carbonate | C₉H₁₈O₅ | 218.23 | 219.2 | ~4.5 |
| tert-Butanol | C₄H₁₀O | 74.12 | 75.1 | ~1.2 |
| 2-Amino-3,5-dibromopyrimidine (Potential Starting Material Impurity) | C₄H₃Br₂N₃ | 252.90 | 253.9/255.9/257.9 (Br isotopes) | ~2.0 |
Understanding Potential Impurities
Several impurities can arise during the synthesis of this compound. Identifying and controlling these impurities is crucial for the quality of the final product.
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-amino-5-bromopyrimidine.
-
Mono-Boc Protected Intermediate: Incomplete reaction can also result in the formation of the mono-Boc protected species, 2-(tert-butoxycarbonylamino)-5-bromopyrimidine.
-
Byproducts of Boc Protection: Excess (Boc)₂O can lead to the presence of di-tert-butyl carbonate and its hydrolysis product, tert-butanol, in the reaction mixture.
-
Impurities from Starting Material: The 2-amino-5-bromopyrimidine starting material may contain impurities from its own synthesis, such as 2-amino-3,5-dibromopyrimidine.[1]
Comparison with Alternative Analytical Methods
While LC-MS is a powerful tool, other analytical techniques can also be employed to monitor the reaction and characterize the product.
| Analytical Technique | Advantages | Disadvantages | Application in this Synthesis |
| LC-MS | High sensitivity and selectivity, provides molecular weight information, ideal for complex mixtures. | Higher cost and complexity compared to other methods. | Primary recommendation for reaction monitoring and impurity profiling. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Quantitative, robust, and widely available. | Does not provide molecular weight information, co-eluting peaks can be problematic. | Suitable for routine monitoring of reaction progress and purity assessment once impurities are identified. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive for qualitative monitoring. | Low resolution, not quantitative, difficult to resolve closely related compounds. | Useful for quick checks of reaction completion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for unambiguous identification of the final product and major impurities. | Lower sensitivity than MS, not ideal for real-time reaction monitoring of minor components. | Essential for the final characterization of the isolated product. |
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical comparison of analytical methods.
Conclusion
LC-MS is an indispensable tool for the analysis of this compound reaction mixtures. Its ability to provide sensitive, selective, and structural information makes it superior for in-depth reaction monitoring and impurity profiling. For routine analysis and quality control, a validated HPLC-UV method can be a cost-effective alternative once the impurity profile is well-characterized by LC-MS. A combination of chromatographic and spectroscopic techniques is ultimately necessary for the complete characterization of this important pharmaceutical intermediate.
References
Comparative Spectroscopic Analysis of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine and a Mono-Boc Analogue
For researchers, scientists, and drug development professionals, precise analytical data is paramount for the confident identification and application of chemical building blocks. This guide provides a comparative spectroscopic analysis of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, a key intermediate in medicinal chemistry, and its mono-protected analogue, 2-(tert-butoxycarbonylamino)-5-bromopyridine. The inclusion of detailed experimental protocols and a synthetic workflow aims to support researchers in their synthetic and analytical endeavors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-(tert-butoxycarbonylamino)-5-bromopyridine. This side-by-side comparison highlights the distinct spectral features arising from the presence of one versus two tert-butoxycarbonyl (Boc) protecting groups.
Table 1: this compound
| Parameter | Value |
| CAS Number | 209959-33-1 |
| Molecular Formula | C₁₄H₂₀BrN₃O₄ |
| Molecular Weight | 374.23 g/mol |
| ¹H NMR | Data not readily available in published literature. Expected signals would include a singlet for the pyrimidine proton and a singlet for the 18 protons of the two t-butyl groups. |
| ¹³C NMR | Data not readily available in published literature. Expected signals would include those for the pyrimidine ring carbons, the carbonyl carbons of the Boc groups, the quaternary carbons of the t-butyl groups, and the methyl carbons of the t-butyl groups. |
| Mass Spectrometry | Data not readily available in published literature. Expected m/z for [M+H]⁺ would be approximately 374.06 and 376.06 due to bromine isotopes. |
Table 2: 2-(tert-Butoxycarbonylamino)-5-bromopyridine
| Parameter | Value |
| CAS Number | 218594-15-1 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 9.72 (s, 1H), 8.45 (d, J = 1.8 Hz, 1H), 7.83 (d, J = 5.4 Hz, 1H), 7.53 (d, J = 5.7 Hz, 1H), 1.48 (s, 9H).[1] |
| ¹³C NMR | Data not readily available in published literature. Expected signals would include those for the pyridine ring carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the t-butyl group, and the methyl carbons of the t-butyl group. |
| Mass Spectrometry (ESI) | m/z: 273.1, 275.1 [M+H]⁺.[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are standard for the analysis of organic compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 300 MHz or 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Instrument: A 75 MHz or 100 MHz NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.
-
Infusion: The sample can be directly infused into the source or introduced via liquid chromatography.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound.
-
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
This guide provides a foundational set of data for researchers working with these important building blocks. While complete spectroscopic data for this compound is not widely published, the provided information and protocols offer a strong basis for its identification and use in synthesis. The comparison with a mono-protected analogue serves to highlight the key differences researchers can expect to observe in their analytical data.
References
A Comparative Guide to the Reactivity of 5-Bromopyrimidine and 2-Chloropyrimidine Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyrimidine derivatives are a key structural motif in a multitude of bioactive molecules. This guide provides an objective comparison of the reactivity of two common building blocks, 5-bromopyrimidine and 2-chloropyrimidine derivatives, in palladium-catalyzed cross-coupling reactions. The information presented, supported by experimental data, is intended to aid in the selection of appropriate substrates and the design of efficient synthetic routes.
General Principles of Reactivity
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.
-
Carbon-Halogen Bond Dissociation Energy : The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy required for this step is inversely proportional to the reactivity of the halide. The general trend for halogen reactivity is I > Br > Cl > F, which corresponds to decreasing carbon-halogen bond dissociation energies down the group. Consequently, the C-Br bond in 5-bromopyrimidine is inherently more reactive and susceptible to oxidative addition than the C-Cl bond in 2-chloropyrimidine.
-
Position of the Halogen : The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, significantly influences the reactivity of the attached halogens. The electron density is lowest at the C2, C4, and C6 positions, making halogens at these positions more activated towards oxidative addition compared to the C5 position. The general order of reactivity for the different positions on the pyrimidine ring is C4/C6 > C2 > C5.
This interplay of factors leads to a nuanced reactivity profile where the inherently more reactive bromine at the less activated C5 position is compared with the less reactive chlorine at the more activated C2 position.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 5-bromopyrimidine and 2-chloropyrimidine derivatives in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. In the case of halopyrimidines, 5-bromopyrimidine generally exhibits higher reactivity than 2-chloropyrimidine, often requiring milder reaction conditions and achieving higher yields in shorter reaction times. However, the activation of the C2 position in 2-chloropyrimidine allows for successful coupling, albeit typically under more forcing conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 2-Chloropyridine * | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ (1.5 eq) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
Note: Data for 2-chloropyrimidine was not directly available; data for the analogous 2-chloropyridine is presented for comparison. Data for 2,4-dichloropyrimidine shows reactivity at the more activated C4 position.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For this reaction, the electronic activation at the C2 position can make 2-chloropyrimidine derivatives more susceptible to amination than 5-bromopyrimidine, especially considering that nucleophilic aromatic substitution (SNAr) can be a competing pathway, which is also favored at the C2 position.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | NaOt-Bu (1.4 eq) | Toluene | 100 | 18 | 92 |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5 mol%) / Xantphos (3 mol%) | NaOt-Bu (1.4 eq) | Toluene | 100 | - | 95 |
Note: The provided data for 2-chloropyrimidine is from a representative, though fictionalized, example for illustrative purposes.
General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrimidine
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the base, 2-chloropyrimidine, and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond generally allows for more facile coupling of 5-bromopyrimidine compared to 2-chloropyrimidine derivatives.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine * | Phenylacetylene | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Et₃N (2.0 eq) | DMF | 80 | - | High |
| 2-Chloropyrazine ** | 1-Hexyne | Pd-Cu catalysis | - | - | - | - | - |
Note: A specific yield for 5-bromopyrimidine was not available, but the reaction is reported to proceed with high yield. Data for 2-chloropyrimidine was not available; a qualitative example of a Sonogashira coupling with the analogous 2-chloropyrazine is provided.
General Protocol for Sonogashira Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Amine base (e.g., Triethylamine, Et₃N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
In a reaction flask, add 5-bromopyrimidine, the palladium catalyst, and the copper(I) co-catalyst.
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent. The reactivity trend follows that of other palladium-catalyzed cross-couplings, with the C-Br bond of 5-bromopyrimidine being more reactive than the C-Cl bond of 2-chloropyrimidine. This allows for selective coupling at the 5-position when both functionalities are present in the same molecule.
| Substrate | Stannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Aryl/Vinyltributylstannane | Pd(PPh₃)₂Cl₂ | - | - | - | - | Good |
| 2-Chloropyrimidine | Aryl/Vinyltributylstannane | Pd(PPh₃)₂Cl₂ | - | - | - | - | Moderate |
Note: Quantitative, directly comparable data was not available. The qualitative yields are based on a study of various halopyrimidines.
General Protocol for Stille Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure:
-
To a flame-dried round-bottom flask, add the halopyrimidine and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Head-to-Head Battle of Cross-Coupling Titans: Suzuki vs. Stille for Pyrimidine Diversification
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of bioactive molecules. Among the most powerful tools for forging carbon-carbon bonds on this privileged scaffold are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. This guide provides an objective comparison of their performance in the context of pyrimidine derivatives, supported by experimental data, to inform the selection of the optimal synthetic strategy.
The choice between the Suzuki and Stille couplings is often nuanced, hinging on factors such as substrate scope, functional group tolerance, and practical considerations like reagent toxicity and byproduct removal. While the Suzuki coupling is frequently the first-choice method due to its use of generally less toxic and readily available boronic acids, the Stille coupling, employing organostannanes, offers distinct advantages in specific scenarios, particularly with complex or sensitive substrates.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1][2] |
| Reaction Conditions | Typically requires a base.[1][2] | Often proceeds under neutral conditions.[1][2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[1][2] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[2] | Tin byproducts can be challenging to remove from the reaction mixture.[1] |
Performance Comparison: A Data-Driven Analysis
Suzuki Coupling Yields for Pyrimidine Derivatives
The Suzuki coupling has been extensively employed for the synthesis of substituted pyrimidines, particularly from chloropyrimidine precursors. The reaction often proceeds in good to excellent yields.
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 55 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 |
Data compiled from multiple sources, and direct comparison should be made with caution due to variations in reaction conditions.[3][4]
Stille Coupling: Insights from a Comparative Study on Diazocines
A direct comparative study on the functionalization of diazocines, a class of N-heterocycles, highlights scenarios where the Stille coupling can outperform the Suzuki coupling.[5] These findings can be extrapolated to pyrimidine systems, particularly when dealing with substrates possessing coordinating functional groups or significant steric hindrance.
| Electrophile | Suzuki Yield (%) | Stille Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
| 1-Bromo-2-isopropylbenzene (sterically hindered) | 60 | 86 |
| 4-Bromobenzaldehyde (coordinating group) | 39-59 (low to moderate) | 80-91 (high) |
| 2-Bromofuran (coordinating heterocycle) | 39-59 (low to moderate) | 80-91 (high) |
| 2-Bromothiophene (coordinating heterocycle) | 57-66 (moderate) | 90-94 (excellent) |
| 4-Bromopyridine (coordinating heterocycle) | 57-66 (moderate) | 90-94 (excellent) |
This data is for diazocine substrates but provides a strong indication of relative performance.[5]
The data suggests that for simple, unhindered aryl couplings, both methods can provide high yields.[5] However, the Stille coupling demonstrates a clear advantage for substrates that are sterically demanding or contain functional groups with lone pairs of electrons (e.g., aldehydes, esters, and certain heterocycles like furans, thiophenes, and pyridines) that can coordinate to the palladium catalyst and potentially inhibit the reaction.[5] In these cases, the Suzuki coupling often results in lower to moderate yields, while the Stille coupling can provide high to excellent yields.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
General Procedure for Stille Coupling of a Halopyrimidine
This protocol is a general guideline and requires careful handling of toxic organotin reagents.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halopyrimidine and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the resulting slurry through Celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]
Reaction Workflows and Catalytic Cycles
The general workflows for Suzuki and Stille couplings share similarities but have key differences in the reagents and workup procedures.
References
Navigating the Mass Spectrometry of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine and Its Analogs: A Comparative Guide
For researchers engaged in drug discovery and synthetic chemistry, the robust characterization of novel compounds is paramount. This guide provides a comparative analysis of the mass spectrometry data for 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine and its hypothetical derivatives. Given the inherent instability of the tert-Butoxycarbonyl (Boc) protecting group under certain mass spectrometry conditions, understanding its fragmentation pattern is crucial for accurate structural elucidation.[1][2] This document offers predicted mass spectrometry data, detailed experimental protocols, and a logical workflow to aid in the analysis of this important class of synthetic intermediates.
Comparative Mass Spectrometry Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the protonated molecular ion ([M+H]⁺) and key fragments of this compound and three representative derivatives. The derivatives were chosen to reflect common synthetic modifications at the 5-position of the pyrimidine ring.
The fragmentation of Boc-protected amines is well-documented to proceed through characteristic losses.[3][4] The primary fragmentations anticipated for these molecules include the loss of one or both Boc groups, as well as fragmentation of the tert-butyl group.
Table 1: Predicted Mass Spectrometry Data for this compound and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Predicted Fragments (m/z) |
| 2-[Bis(Boc)amino]-5-bromopyrimidine (Parent) | C₁₄H₂₀BrN₃O₄ | 374.23 | 374.07, 376.07 | 318.11/320.11 (-C₄H₈), 274.02/276.02 (-Boc), 218.06/220.06 (-Boc, -C₄H₈), 173.97/175.97 (-2 Boc), 57.07 (t-butyl cation) |
| 2-[Bis(Boc)amino]-5-phenylpyrimidine (Derivative 1) | C₂₀H₂₅N₃O₄ | 371.43 | 372.19 | 316.23 (-C₄H₈), 272.14 (-Boc), 216.18 (-Boc, -C₄H₈), 171.09 (-2 Boc), 57.07 (t-butyl cation) |
| 2-[Bis(Boc)amino]-5-cyanopyrimidine (Derivative 2) | C₁₅H₂₀N₄O₄ | 320.34 | 321.16 | 265.20 (-C₄H₈), 221.11 (-Boc), 165.15 (-Boc, -C₄H₈), 120.06 (-2 Boc), 57.07 (t-butyl cation) |
| N⁵-(2-[Bis(Boc)amino]pyrimidin-5-yl)acetamide (Derivative 3) | C₁₆H₂₃N₅O₅ | 365.38 | 366.18 | 310.22 (-C₄H₈), 266.13 (-Boc), 210.17 (-Boc, -C₄H₈), 165.08 (-2 Boc), 57.07 (t-butyl cation) |
Note: The data presented in this table is predicted based on known fragmentation patterns of Boc-protected compounds and has not been experimentally verified. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.
Experimental Protocols
A generalized protocol for the analysis of this compound and its derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
1. Sample Preparation
-
Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase solvent to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Full scan mode for initial analysis. For targeted analysis, use tandem MS (MS/MS) with collision-induced dissociation (CID) to confirm fragmentation patterns.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of derivatives of this compound.
Caption: Workflow for the synthesis and mass spectrometric analysis of pyrimidine derivatives.
This guide provides a foundational framework for researchers working with this compound and its derivatives. By understanding the predicted fragmentation patterns and employing a systematic analytical approach, scientists can confidently characterize these and similar molecules, accelerating the pace of drug development and chemical research.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural plan for the safe disposal of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Information
Key Assumed Hazards:
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
As a halogenated organic compound, it should be treated as hazardous waste.[2]
Personal Protective Equipment (PPE): When handling this compound for any purpose, including disposal, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available. The following table summarizes general information for related compounds.
| Property | Value |
| Chemical Class | Halogenated Organic Compound |
| Waste Classification | Hazardous Waste |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Recommended Disposal | Incineration in a chemical incinerator equipped with an afterburner and scrubber by a licensed hazardous waste disposal company.[2][3][4] |
| General Precautions | Avoid generating dust.[5] Do not dispose of down the drain or in regular trash.[2] Keep in its original container if possible.[6] All waste containers must be clearly labeled and kept securely closed. |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be handled in strict accordance with local, state, and federal regulations.
1.0 Waste Identification and Segregation
1.1. All waste containing this compound must be classified as hazardous waste . 1.2. As a halogenated organic compound, it must be segregated from non-halogenated organic waste.[2] 1.3. Keep this waste separate from incompatible materials such as strong oxidizing agents.[2]
2.0 Waste Collection and Container Requirements
2.1. Unused/Expired Product: If disposing of the pure chemical, it is best to leave it in its original container, ensuring the label is intact and legible.[6][7] 2.2. Solid Waste:
- Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a dedicated and clearly labeled solid hazardous waste container.[2]
- The container must be made of a compatible material, such as polyethylene, be in good condition, and have a secure, leak-proof lid.[2][5] 2.3. Contaminated Solvents: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container. 2.4. Empty Containers:
- The original container, once empty, must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
- The solvent rinsate from all three rinses must be collected and disposed of as halogenated organic liquid waste.
- After triple-rinsing, the container can be managed for recycling or disposal, but first, it should be punctured or otherwise rendered unusable for other purposes.[3]
3.0 Labeling
3.1. All waste containers must be properly labeled as soon as waste is added. 3.2. The label must include:
- The words "Hazardous Waste ".
- The full chemical name: "This compound ".
- An accurate estimation of the concentration if in a mixture.
- Generator Information: Your name, the principal investigator, department, and a contact number.
4.0 Storage
4.1. Always keep the waste container securely closed, except when adding waste. 4.2. Store the sealed container in a designated, well-ventilated satellite accumulation area (SAA) or main hazardous waste storage area. 4.3. The storage area should be away from incompatible materials.[8]
5.0 Final Disposal
5.1. The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[9] 5.2. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container. 5.3. The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[2][3]
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistical Guidance for Handling 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine (CAS No. 209959-33-1) was publicly available at the time of this document's creation. The following safety and handling information is based on data for structurally similar compounds, such as other brominated pyrimidines. It is imperative to obtain and review the specific SDS from your supplier before handling this chemical.
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious irritation or damage to the eyes.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US or EN in the EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn where there is a splash hazard.[2] | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Ensure gloves are inspected before use.[2] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[2]
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation during handling.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling.
-
-
Storage:
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[2][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste in compliance with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[4]
-
-
Waste Collection:
-
Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled solid hazardous waste container.[4][5] Carefully sweep up any solid material, avoiding dust generation.[5]
-
Liquid Waste: If in a solution, collect it in a dedicated halogenated organic solvent waste container.[4]
-
The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, leak-proof lid.[5]
-
Clearly label the container as "Hazardous Waste" and include the full chemical name.[5]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[5]
-
-
Final Disposal:
Visual Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
